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  • Product: Medinoterb
  • CAS: 3996-59-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Medinoterb: Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals Abstract Medinoterb, a dinitrophenol herbicide, has been utilized for the pre-emergent control of various weeds. This guide provides a comprehensive technic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medinoterb, a dinitrophenol herbicide, has been utilized for the pre-emergent control of various weeds. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and herbicidal mode of action. It delves into the inferred synthesis of the compound, analytical methodologies for its detection, its environmental fate, and ecotoxicological impact on non-target organisms. The guide also touches upon its commercial applications and the mechanisms of weed resistance to this class of herbicides.

Chemical Identity and Physicochemical Properties

Medinoterb, with the IUPAC name 6-tert-butyl-3-methyl-2,4-dinitrophenol, is a solid crystalline substance.[1][2] Its chemical structure is characterized by a phenol ring substituted with a tert-butyl group, a methyl group, and two nitro groups.

Table 1: Chemical and Physical Properties of Medinoterb and Medinoterb Acetate

PropertyMedinoterbMedinoterb Acetate
IUPAC Name 6-tert-butyl-3-methyl-2,4-dinitrophenol6-tert-butyl-3-methyl-2,4-dinitrophenyl acetate
CAS Number 3996-59-62487-01-6
Molecular Formula C₁₁H₁₄N₂O₅[3]C₁₃H₁₆N₂O₆
Molecular Weight 254.24 g/mol [3]296.28 g/mol
Physical State Inferred to be a crystalline solidYellow crystalline solid[2]
Melting Point Not available86-87 °C
Boiling Point Not availableNot available
Water Solubility Limited data, but dinitrophenols are generally slightly solubleLimited data, but dinitrophenols are generally slightly soluble
LogP (Octanol-Water Partition Coefficient) Not availableNot available

graph G { layout=neato; node [shape=plaintext]; Medinoterb [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=19898&t=l", labelloc=b, label="Medinoterb Structure"]; } Caption: Chemical structure of Medinoterb.

Synthesis of Medinoterb

The acetate derivative, medinoterb acetate, is synthesized through the acetylation of the phenolic hydroxyl group of medinoterb.[2] This is commonly achieved using acetic anhydride or acetyl chloride under mild catalytic conditions to prevent the decomposition of the sensitive dinitrophenol core.[2]

Caption: Inferred synthesis pathway of Medinoterb and Medinoterb Acetate.

Herbicidal Mode of Action: Uncoupling of Oxidative Phosphorylation

Medinoterb is classified as a dinitrophenol herbicide and its mode of action is the uncoupling of oxidative phosphorylation.[1] This process disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.

In normal cellular respiration, a proton gradient is established across the inner mitochondrial membrane. The energy stored in this gradient is used by the enzyme ATP synthase to produce ATP. Medinoterb, being a lipophilic weak acid, can diffuse across the mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the proton-poor mitochondrial matrix and releases its proton, effectively shuttling protons back into the matrix and dissipating the crucial proton gradient. This uncoupling of the electron transport chain from ATP synthesis means that the energy generated from the breakdown of nutrients is lost as heat instead of being converted into ATP. This leads to a rapid depletion of cellular energy, ultimately causing cell death and the demise of the plant.[4][5]

Oxidative_Phosphorylation_Uncoupling Mechanism of Oxidative Phosphorylation Uncoupling by Medinoterb cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain H_out H+ (High Concentration) Intermembrane Space ETC->H_out Pumps H+ ATP_Synthase ATP Synthase H_out->ATP_Synthase Flows through Medinoterb_ion Medinoterb- H_out->Medinoterb_ion Protonates H_in H+ (Low Concentration) Matrix H_in->Medinoterb_ion Deprotonates ATP ATP ATP_Synthase->ATP Produces Medinoterb_H Medinoterb-H+ Medinoterb_H->H_in Releases H+

Caption: Medinoterb disrupts the proton gradient in mitochondria, uncoupling ATP synthesis.

Analytical Methodologies

The detection and quantification of dinitrophenol herbicides like medinoterb in environmental and biological samples typically require sophisticated analytical techniques due to their low concentrations and the complexity of the matrices.

4.1. Sample Preparation

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from a liquid sample, which is then eluted with a suitable solvent.

4.2. Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying organic compounds. For dinitrophenols, reverse-phase HPLC with a C18 column is often employed.

  • Gas Chromatography (GC): GC can also be used for the analysis of dinitrophenols, often requiring a derivatization step to increase the volatility of the analytes.

4.3. Detection

  • Mass Spectrometry (MS): Coupling HPLC or GC with mass spectrometry (LC-MS/MS or GC-MS) provides high sensitivity and selectivity, allowing for the unambiguous identification and quantification of medinoterb and its metabolites.[6][7]

  • Ultraviolet (UV) Detection: HPLC with UV detection can be a more accessible method, though it may be less sensitive and selective than mass spectrometry.

Experimental Protocol: Generic HPLC-MS/MS Method for Dinitrophenol Herbicide Analysis

  • Sample Extraction:

    • For water samples, acidify to pH < 3 and perform solid-phase extraction using a C18 cartridge.

    • For soil samples, perform a solvent extraction with a mixture of acetone and water, followed by cleanup using SPE.

  • Chromatographic Separation:

    • Inject the extracted and concentrated sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution with a mobile phase consisting of acidified water and acetonitrile.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Monitor for the specific parent and daughter ion transitions of medinoterb.

  • Quantification:

    • Quantify the concentration of medinoterb by comparing the peak area to a calibration curve prepared with certified reference standards.

Caption: General analytical workflow for the determination of Medinoterb.

Environmental Fate and Ecotoxicology

The environmental fate and ecotoxicological profile of a herbicide are critical for assessing its potential impact on non-target organisms and ecosystems. Data specific to medinoterb is limited, so information is often extrapolated from studies on similar dinitrophenol compounds.

5.1. Environmental Fate

  • Soil: Dinitrophenol herbicides are known to be susceptible to microbial degradation in soil.[8] The rate of degradation is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity. Sorption to soil particles, particularly clay and organic matter, can reduce their mobility and bioavailability.[9][10][11][12][13][14]

  • Water: In aquatic environments, dinitrophenols can undergo photolysis (degradation by sunlight).[15] Their persistence is also affected by microbial degradation. Due to their moderate water solubility, there is a potential for leaching into groundwater, although sorption to soil can mitigate this.

  • Abiotic Degradation: Processes like hydrolysis (reaction with water) can contribute to the breakdown of dinitrophenol herbicides, although the rates can be slow depending on the pH and temperature.

5.2. Ecotoxicology

The toxicity of dinitrophenol herbicides to non-target organisms is a significant concern.

  • Aquatic Organisms: Dinitrophenols are generally toxic to aquatic life.[16][17]

    • Fish: Acute toxicity to fish, often expressed as the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms), varies depending on the species and the specific dinitrophenol compound.

    • Invertebrates: Aquatic invertebrates, such as Daphnia magna, are also sensitive to dinitrophenol herbicides. The 48-hour EC50 (the concentration that causes an effect in 50% of the population, such as immobilization) is a common measure of toxicity.

    • Algae: These herbicides can inhibit the growth of algae, which form the base of many aquatic food webs. The 72-hour EC50 for growth inhibition is a standard endpoint.

  • Terrestrial Organisms:

    • Bees: The toxicity of herbicides to bees is a major environmental concern. Both acute contact and oral toxicity (LD50, the lethal dose for 50% of the population) should be considered.[18][19][20][21]

    • Earthworms: Earthworms are important indicators of soil health. The 14-day LC50 is a common measure of the toxicity of soil contaminants to earthworms.[22][23][24][25][26]

Table 2: General Ecotoxicological Data for Dinitrophenol Herbicides (as a class)

OrganismEndpointToxicity Range
Fish (e.g., Leuciscus idus) 96-hour LC50Moderate to High
Daphnia (Daphnia magna) 48-hour EC50Moderate to High
Algae (e.g., Scenedesmus subspicatus) 72-hour EC50Moderate to High
Honeybees (Apis mellifera) Acute Contact/Oral LD50Data lacking for Medinoterb
Earthworms (Eisenia fetida) 14-day LC50Data lacking for Medinoterb

Commercial Applications and Weed Resistance

6.1. Formulations and Applications

Medinoterb was historically formulated as a wettable powder.[1][2] It was used as a pre-emergence herbicide, meaning it was applied to the soil before the crop and weeds emerged. Its primary use was in crops such as cereals and sugar beets to control a variety of weeds.[1]

6.2. Weed Resistance

The development of herbicide resistance in weed populations is a significant challenge in agriculture. Resistance to herbicides that uncouple oxidative phosphorylation is less common than resistance to other modes of action, but it can occur. The primary mechanisms of resistance are:

  • Target-Site Resistance: This involves a mutation in the target protein that reduces the binding affinity of the herbicide. However, as uncouplers do not have a specific protein binding site in the same way as many other herbicides, this mechanism is less likely.

  • Non-Target-Site Resistance (NTSR): This is a more common mechanism for resistance to many herbicides and can involve several processes:

    • Enhanced Metabolism: The resistant weed may have an increased ability to metabolize and detoxify the herbicide before it can reach its site of action.[27][28]

    • Reduced Absorption and Translocation: The resistant plant may absorb less of the herbicide or be less efficient at translocating it to the target site.[28]

    • Sequestration: The herbicide may be sequestered in parts of the plant where it cannot cause harm.

Conclusion

Medinoterb is a dinitrophenol herbicide that acts by uncoupling oxidative phosphorylation, leading to a rapid depletion of cellular energy. While its synthesis and general mode of action are understood, there is a significant lack of publicly available data on its specific analytical methods, environmental fate, and ecotoxicological profile. For a comprehensive understanding of its environmental and health implications, further research is needed to fill these knowledge gaps. The potential for weed resistance, although less common for this class of herbicides, should also be considered in any long-term weed management strategy.

References

  • ANZECC. (1992). Australian Water Quality Guidelines for Fresh and Marine Waters.
  • 2,4-Dinitrophenol. (n.d.). In Wikipedia. Retrieved from [Link]

  • AERU. (2026, January 20). Medinoterb. University of Hertfordshire. Retrieved from [Link]

  • Australian and New Zealand Governments. (2000). Australian and New Zealand Guidelines for Fresh and Marine Water Quality.
  • CCREM. (1987). Canadian Water Quality Guidelines. Canadian Council of Resource and Environment Ministers.
  • Gevao, B., Semple, K. T., & Jones, K. C. (2000). Bound pesticide residues in soil: a review. Environmental Pollution, 108(1), 3-14.
  • Haderlein, S. B., & Schwarzenbach, R. P. (1993). Adsorption of substituted nitrobenzenes and nitrophenols to mineral surfaces. Chemosphere, 27(8), 1437-1448.
  • Kwak, J. I., et al. (2020). Determination of hazardous concentrations of 2,4-dinitrophenol in freshwater ecosystems based on species sensitivity distributions. Science of The Total Environment, 737, 140292.
  • AERU. (2026, January 20). Medinoterb acetate (Ref: P 1488). University of Hertfordshire. Retrieved from [Link]

  • IntechOpen. (2013, June 12). Toxicity of Herbicides: Impact on Aquatic and Soil Biota and Human Health. Retrieved from [Link]

  • H.J. Andrews Experimental Forest. (n.d.). Effects of Selected Herbicides on. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Yeast biodegradation of some pesticide dinitrophenols. Retrieved from [Link]

  • PMC. (2017, November 21). Toxicological and biochemical responses of the earthworm Eisenia fetida to cyanobacteria toxins. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). MEDINOTERB. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dinitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • DOI. (2010, March 15). Investigations on the physicochemical properties of 2,4-dinitrophenol: Efficient organic nonlinear optical crystal for frequency doubling. Retrieved from [Link]

  • ACS Publications. (2002, November 6). Spectroscopic Study of Dinitrophenol Herbicide Sorption on Smectite. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Effects of Dissolved Organic Carbon on Sorption and Mobility of Imidacloprid in Soil. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitors and Uncouplers of Mitochondrial Oxidative Phosphorylation | Request PDF. Retrieved from [Link]

  • Frontiers. (n.d.). Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses. Retrieved from [Link]

  • ResearchGate. (2020, May 19). (PDF) Mechanisms of evolved herbicide resistance. Retrieved from [Link]

  • SpringerLink. (n.d.). Persistence and Biodegradation of Herbicides. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphorus sorption and desorption properties of soils developed on basic rocks under a subhumid Mediterranean climate. Retrieved from [Link]

  • MDPI. (2023, February 1). New Insight in Herbicides Science: Non-Target Site Resistance and Its Mechanisms. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Algal Growth Inhibition Test, Daphnia Acute Immobilization Test, and Fish Acute Toxicity Test. Retrieved from [Link]

  • OECD. (2023, April 29). Aop:263 - Uncoupling of oxidative phosphorylation leading to growth inhibition via decreased cell proliferation. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal chemical properties of successful central nervous system drugs. Retrieved from [Link]

  • Environmental Engineering Research. (n.d.). enhanced degradation of pesticides. Retrieved from [Link]

  • PubMed. (2002, May 15). Effects of dissolved organic carbon on sorption and mobility of imidacloprid in soil. Retrieved from [Link]

  • PoshBee. (2022, October 4). Synthesising the toxicokinetics and toxicodynamics of agrochemicals on bees. Retrieved from [Link]

  • WUR eDepot. (2025, November 6). Evaluating the impact of experimental duration on toxicokinetic parameters and bioaccumulation factors in earthworm (Eisenia fetida). Retrieved from [Link]

  • PubMed. (2022, April 7). A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data. Retrieved from [Link]

  • PubMed. (2024, June 17). Sorption and mobility assessment of tembotrione in soils of upper, trans and middle Gangetic plain zones of India. Retrieved from [Link]

  • Slideshare. (2013, July 25). Acute toxicity of dimethoate on soil health : A study of its impact on earthworm. Retrieved from [Link]

  • PMC. (n.d.). World of earthworms with pesticides and insecticides. Retrieved from [Link]

  • MDPI. (2023, May 24). Evaluation of Acute Toxicity and Antioxidant Response of Earthworm Exposed to a Lignin-Modified Crosslinked Hydrogel. Retrieved from [Link]

  • Lirias. (2025, November 7). Benchmarking toxic effects on Daphnia magna of the Prymnesium parvum strain causing the 2022 Oder River fish kill. Retrieved from [Link]

  • ResearchGate. (2023, August 10). (PDF) Toxicological Impact of Certain Pesticides on Honeybee, Apis melliferea L. (Hymenoptera: Apidae) under Iaboratory Conditions. Retrieved from [Link]

  • ResearchGate. (2026, February 12). (PDF) Acute and chronic toxicity of selected disinfection byproducts to Daphnia magna, Cyprinodon uariegatus, and Isochrysis galbana. Retrieved from [Link]

  • UC ANR Portal. (n.d.). · COMMON AND PROPRIETARY TRADE NAMES OF HERBICIDES. Retrieved from [Link]

  • PMC. (2025, April 30). Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs. Retrieved from [Link]

  • MDPI. (n.d.). The Hidden Legacy of Dimethoate: Clay Binding Effects on Decreasing Long-Term Retention and Reducing Environmental Stability in Croatian Soils. Retrieved from [Link]

  • Midwest Vegetable Production Guide. (2023, December 20). Herbicide Tables. Retrieved from [Link]

Sources

Exploratory

Mechanistic Toxicity Profile of 6-tert-butyl-3-methyl-2,4-dinitrophenol: Uncoupling Oxidative Phosphorylation and Cellular Bioenergetics

Executive Briefing 6-tert-butyl-3-methyl-2,4-dinitrophenol , universally recognized by its ISO common name Medinoterb , is a highly toxic, synthetic dinitrophenol derivative historically utilized as a pre-emergence herbi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

6-tert-butyl-3-methyl-2,4-dinitrophenol , universally recognized by its ISO common name Medinoterb , is a highly toxic, synthetic dinitrophenol derivative historically utilized as a pre-emergence herbicide [1]. Due to its profound vertebrate toxicity and teratogenic potential, it is now considered an obsolete chemical globally and is strictly regulated under international frameworks such as the Rotterdam Convention.

For drug development professionals and toxicologists, Medinoterb serves as a prototypical reference compound for studying severe mitochondrial bioenergetic failure. Its primary mode of action is the lethal uncoupling of oxidative phosphorylation, a process that short-circuits the mitochondrial proton motive force (


), leading to catastrophic energy depletion, reactive oxygen species (ROS) generation, and rapid cellular necrosis [2].

Structural & Physicochemical Dynamics

The toxicokinetic profile of Medinoterb is intrinsically linked to its molecular structure. The presence of a bulky tert-butyl group at the 6-position and a methyl group at the 3-position provides significant steric hindrance and enhances the molecule's lipophilicity compared to simpler analogs like 2,4-DNP. This lipophilicity is the critical driver that allows the compound to readily partition into the lipid bilayer of the inner mitochondrial membrane (IMM).

Table 1: Physicochemical Properties of Medinoterb

ParameterValueToxicological Implication
IUPAC Name 6-tert-butyl-3-methyl-2,4-dinitrophenolDefines the highly hindered, lipophilic core.
Molecular Formula C₁₁H₁₄N₂O₅-
Molecular Weight 254.24 g/mol [1]Small enough for rapid systemic distribution.
Water Solubility ~10.0 mg/L (at 20 °C, pH 7) [2]Moderate aqueous solubility; high tissue partitioning.
Primary Target Inner Mitochondrial Membrane (IMM)Site of oxidative phosphorylation disruption.

Mechanistic Toxicology: The Protonophore Effect

Medinoterb acts as a classic protonophore. To understand the causality of its toxicity, one must examine the bioenergetics of the mitochondrion. Normally, the Electron Transport Chain (ETC) pumps protons (


) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient (the proton motive force). This gradient drives protons back into the matrix exclusively through ATP Synthase (Complex V), powering the conversion of ADP to ATP.

Medinoterb possesses a weakly acidic phenolic hydroxyl group. In the relatively acidic intermembrane space, a fraction of the molecules becomes protonated. Because of the lipophilic tert-butyl group, this neutral, protonated molecule easily diffuses across the hydrophobic core of the IMM. Upon reaching the alkaline mitochondrial matrix, it deprotonates. Crucially, the resulting anion features a charge that is highly delocalized across the aromatic ring and the two electron-withdrawing nitro groups. This delocalization allows the anion to remain lipophilic enough to diffuse back across the IMM to the intermembrane space, completing the cycle.

This continuous, futile cycling bypasses ATP Synthase. The energy normally captured as ATP is instead dissipated as heat, leading to severe hyperthermia, while the cessation of ATP synthesis causes a systemic cellular energy crisis. Furthermore, the disruption of electron flow leads to electron leakage at Complexes I and III, generating high levels of superoxide (


), which initiates lipid peroxidation and membrane destruction [4].

G ETC Electron Transport Chain (Proton Pumping) PMF Proton Motive Force (Δp) High[H+] in IMS ETC->PMF Generates ATPS ATP Synthase (Complex V) ATP Production PMF->ATPS Drives MED_IMS Medinoterb (Deprotonated) Binds H+ in IMS PMF->MED_IMS H+ hijacked by ATP_DROP Cessation of ATP Synthesis (Cellular Energy Crisis) ATPS->ATP_DROP Inhibited MED_LIPID Lipophilic Diffusion Across IMM MED_IMS->MED_LIPID Protonation MED_MATRIX Medinoterb (Protonated) Releases H+ in Matrix MED_LIPID->MED_MATRIX Translocation MED_MATRIX->MED_IMS Recycles (Anion) UNC Uncoupling of OxPhos (Loss of ΔΨm) MED_MATRIX->UNC Short-circuits PMF HEAT Energy Dissipated as Heat (Hyperthermia) UNC->HEAT Thermogenesis UNC->ATP_DROP Bioenergetic Failure

Mechanism of mitochondrial uncoupling by Medinoterb via proton gradient disruption.

Quantitative Toxicity Profile

The acute toxicity of Medinoterb is exceptionally high. Because the compound directly attacks the fundamental energy-generating machinery of eukaryotic cells, it exhibits broad-spectrum toxicity across all vertebrate species. Data derived from its closely related acetate ester (Medinoterb acetate) provides a reliable proxy for its lethal dose metrics [3].

Table 2: Acute Toxicity Metrics & Clinical Manifestations

Metric / ParameterValue / Observation
Oral LD50 (Rat) 42 mg/kg [3]
Oral LD50 (Mouse) 90 mg/kg [3]
Primary Target Organs Liver, Kidneys, Central Nervous System
Clinical Signs of Toxicity Profuse sweating, hyperthermia, tachycardia, tachypnea, cyanosis.
Post-Mortem Findings Exceptionally rapid onset of rigor mortis (due to total ATP depletion).

Validated Experimental Methodologies for Toxicity Profiling

To empirically validate the uncoupling activity and secondary oxidative stress induced by 6-tert-butyl-3-methyl-2,4-dinitrophenol, researchers must employ self-validating, high-resolution in vitro assays. The following protocols utilize HepG2 human hepatocytes, chosen because the liver is the primary site of xenobiotic metabolism and is highly sensitive to mitochondrial toxins.

Protocol A: Real-Time Bioenergetic Profiling (Seahorse XF Cell Mito Stress Test)

Causality & Logic: This assay directly measures the Oxygen Consumption Rate (OCR). By sequentially injecting specific ETC modulators, we isolate the uncoupling effect. An uncoupler will cause OCR to spike to its absolute maximum because the ETC attempts to restore the dissipated proton gradient, functioning without the rate-limiting back-pressure of ATP Synthase.

  • Cell Preparation: Seed HepG2 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5%

    
    .
    
  • Assay Medium Exchange: Wash cells and replace media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-

    
     incubator for 1 hour.
    
  • Basal Measurement: Measure basal OCR for 15 minutes to establish a baseline.

  • Oligomycin Injection (Port A): Inject Oligomycin (1.5 µM final). Logic: This blocks ATP Synthase. The remaining OCR represents natural proton leak.

  • Medinoterb Injection (Port B): Inject Medinoterb at varying concentrations (e.g., 1 µM - 50 µM). Logic: If Medinoterb is an uncoupler, the OCR will immediately spike, demonstrating the restoration of electron flow independent of ATP synthesis.

  • Rotenone/Antimycin A Injection (Port C): Inject a mixture of Rotenone and Antimycin A (0.5 µM each). Logic: This completely shuts down Complexes I and III, proving that the observed OCR was entirely mitochondrial in origin.

Protocol B: Quantification of Reactive Oxygen Species (DCFDA Assay)

Causality & Logic: Uncoupling causes the ETC to operate at maximum velocity, increasing the probability of premature electron transfer to oxygen, forming superoxide. The cell-permeable dye H₂DCFDA is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent compound DCF, allowing direct quantification of oxidative stress [4].

  • Dye Loading: Incubate HepG2 cells with 10 µM H₂DCFDA in dark conditions for 45 minutes at 37°C.

  • Washing: Remove the dye and wash the cells twice with PBS to remove extracellular background fluorescence.

  • Compound Exposure: Treat the cells with Medinoterb (10 µM) and a positive control (e.g., 50 µM tert-Butyl hydroperoxide).

  • Kinetic Reading: Measure fluorescence immediately and every 30 minutes for 4 hours using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Workflow Start In Vitro Toxicity Profiling (HepG2 Cells) Seahorse Seahorse XF Cell Mito Stress Test (Bioenergetics) Start->Seahorse ROS DCFDA Cellular ROS Assay (Oxidative Stress) Start->ROS S1 Basal OCR Measurement Seahorse->S1 R1 Incubate with DCFDA Dye ROS->R1 S2 Inject Oligomycin (Block ATP Synthase) S1->S2 S3 Inject Medinoterb (Measure Maximal Uncoupling) S2->S3 S4 Inject Rotenone/Antimycin A (Block ETC) S3->S4 R2 Treat with Medinoterb (Dose-Response) R1->R2 R3 Measure Fluorescence (Ex/Em = 485/535 nm) R2->R3

Step-by-step experimental workflow for assessing bioenergetic failure and ROS generation.

References

  • PubChem Compound Summary for CID 19898, Medinoterb National Center for Biotechnology Information (PubChem)[Link]

  • Medinoterb University of Hertfordshire Pesticide Properties DataBase (PPDB)[Link]

  • PubChem Compound Summary for CID 305544, Medinoterb acetate National Center for Biotechnology Information (PubChem)[Link]

  • The nexus between reactive oxygen species and the mechanism of action of herbicides PubMed Central (PMC)[Link]

Foundational

Environmental Fate and Bioremediation of Dinitrophenol Herbicides: A Technical Guide

Executive Summary Dinitrophenol herbicides, including 4,6-dinitro-o-cresol (DNOC), dinoseb (2-sec-butyl-4,6-dinitrophenol), and 2,4-dinitrophenol (DNP), are legacy agrochemicals characterized by profound environmental pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dinitrophenol herbicides, including 4,6-dinitro-o-cresol (DNOC), dinoseb (2-sec-butyl-4,6-dinitrophenol), and 2,4-dinitrophenol (DNP), are legacy agrochemicals characterized by profound environmental persistence and acute toxicity. Functioning mechanistically as uncouplers of oxidative phosphorylation, these compounds disrupt ATP synthesis across both eukaryotic and prokaryotic domains. This whitepaper elucidates the physicochemical partitioning, recalcitrant abiotic degradation, and specialized biotic remediation pathways governing the environmental fate of dinitrophenols, providing actionable, self-validating protocols for environmental scientists and remediation engineers.

Physicochemical Partitioning and Multimedia Distribution

The environmental distribution of dinitrophenols is heavily dictated by soil pH, organic carbon, and clay content. Because dinitrophenols act as weak acids, their ionization state controls their mobility and bioavailability.

  • pH Dependency: At low pH, the undissociated form of the molecule dominates, leading to strong partitioning from water into soil and sediment organic matter (1)[1]. Conversely, at higher, environmentally relevant pH levels, the compounds ionize, increasing aqueous solubility and leaching potential into groundwater.

  • Fugacity Modeling: Level III fugacity models predict that if DNOC is released directly into water, 99% remains in the aqueous phase, with only 1% partitioning to sediment (2)[2]. When released to soil, 98% remains locked in the soil matrix[2].

Fugacity WaterRelease Release to Water WaterFate 99% Remains in Water 1% to Sediment WaterRelease->WaterFate SoilRelease Release to Soil SoilFate 98% Remains in Soil 2% to Water SoilRelease->SoilFate AirRelease Release to Air AirFate 91% to Soil 7% to Water AirRelease->AirFate

Level III Fugacity Modeling of DNOC Multimedia Partitioning.

Abiotic Degradation: Photolysis and Hydrolysis Resistance

Dinitrophenols lack functional groups amenable to hydrolysis, rendering them highly stable in sterile water and deep soil profiles (1)[1]. While photolysis can occur on surface soils, aqueous photodegradation is remarkably inefficient. For instance, 2,4-DNP exhibits a highly restricted photodegradation quantum yield of (8.1 ± 0.4) × 10⁻⁵ in aqueous solution, allowing it to persist in atmospheric moisture and surface waters (3)[3].

To overcome this abiotic recalcitrance in wastewater treatments, Advanced Oxidation Processes (AOPs) are employed. The application of Fenton's reagent (Fe²⁺ and H₂O₂) generates non-selective hydroxyl radicals that successfully decolorize and degrade DNP into low-molecular-weight organic acids (4)[4].

Biotic Degradation: The Anaerobic Imperative

Aerobic degradation of dinitrophenols is notoriously slow and often results in the formation of toxic polymerization products. However, under strictly reducing conditions, specific microbial consortia can achieve complete mineralization.

Mechanistic Pathway: The biodegradation of dinoseb under anaerobic conditions initiates with the reduction of the nitro groups to amino groups. This is followed by the replacement of the amino groups with hydroxyl groups, yielding quinones or hydroquinones depending on the ambient pH and redox potential (5)[5]. To drive this reaction in contaminated soils, biostimulation is required. The addition of a carbon source (e.g., starchy potato-processing by-products) stimulates indigenous aerobic microflora to rapidly consume available oxygen and nitrate. This drops the redox potential (Eh < -200 mV), creating the obligate anaerobic environment necessary for nitro-reduction without polymerization (6)[6].

Biodegradation Parent Dinoseb (Parent Compound) NitroRed Nitro-Reduction (Anaerobic Eh < -200mV) Parent->NitroRed Amino Amino Intermediates NitroRed->Amino Hydroxyl Hydroxyl Replacement (Quinones) Amino->Hydroxyl Mineral Ring Cleavage & Mineralization Hydroxyl->Mineral

Anaerobic Biodegradation Pathway of Dinoseb.

Standardized Experimental Protocol: Anaerobic Soil Microcosm Assay

To accurately assess the bioremediation potential of dinitrophenol-contaminated soil, researchers must utilize a self-validating microcosm protocol. The following methodology ensures strict anaerobiosis and prevents false-positive degradation readings.

Causality & Self-Validation: This protocol incorporates resazurin as an internal redox indicator and sodium azide as a sterile control. Resazurin transitions from pink to colorless only when the Eh drops below -110 mV, providing visual confirmation that the environment is sufficiently reducing for nitro-reductase activity. The sterile control validates that observed parent compound loss is strictly biotic, ruling out abiotic sorption or hydrolysis.

Step-by-Step Methodology:

  • Soil Homogenization & Spiking: Sieve 500g of field-collected soil (2 mm mesh). Spike with dinoseb to achieve a baseline concentration of 50 mg/kg. Homogenize thoroughly to ensure uniform distribution.

  • Biostimulation & Buffering: Amend the soil with 1% (w/w) soluble starch (carbon source to drive oxygen consumption) and flood with 50 mM phosphate buffer (pH 7.2). Causality: The buffer neutralizes volatile fatty acids produced during starch fermentation, preventing a pH crash that would otherwise inhibit the methanogenic and nitro-reducing consortia.

  • Microcosm Assembly & Controls: Transfer 50g aliquots of the slurry into 100 mL serum bottles.

    • Test Microcosms: Add 1 mg/L resazurin (redox indicator).

    • Sterile Controls: Autoclave soil twice and add 0.1% sodium azide to halt all biological activity.

  • Purging & Sealing: Purge the headspace of all bottles with high-purity N₂ gas for 15 minutes to displace ambient oxygen. Seal immediately with butyl rubber stoppers and aluminum crimps.

  • Incubation & Monitoring: Incubate in the dark at 25°C. Monitor the resazurin color change. Do not proceed with kinetic sampling until the slurry turns completely colorless (confirming Eh < -110 mV).

  • Extraction & HPLC-MS/MS Analysis: At days 0, 7, 14, 28, and 56, sacrifice triplicate bottles. Extract with ethyl acetate, concentrate under N₂, and analyze via HPLC-MS/MS to quantify the disappearance of dinoseb and the transient appearance of amino-dinitrophenol intermediates.

Workflow S1 1. Soil Homogenization & Spiking (Establish Baseline) S2 2. Biostimulation (Add Starch + PO4 Buffer) S1->S2 Induce Oxygen Demand S3 3. Redox Validation (Resazurin Indicator) S2->S3 Monitor Eh Drop S4 4. Anaerobic Incubation (Darkness, 25°C) S3->S4 Confirm < -110mV S5 5. Extraction & HPLC-MS/MS (Quantify Kinetics) S4->S5 Time-course Sampling

Self-Validating Protocol for Anaerobic Soil Bioremediation.

Quantitative Data Summary

The table below synthesizes the persistence and degradation metrics of dinitrophenols across various environmental media, highlighting the stark contrast between aerobic persistence and anaerobic degradability.

Environmental Compartment / TreatmentCompoundHalf-Life (t 1/2) / Degradation MetricPrimary Mechanism
Air DNOC8 hours to 129 daysPhotooxidation
Surface Water DNOC3 to 5 weeksPhotolysis / Dilution
Sediment (Aerobic) DNOC~150 daysSlow biotic degradation
Soil (Aerobic) DNOC14 hours to 2 monthsMicrobial degradation
Aqueous Solution (UV exposed) 2,4-DNPQuantum Yield: (8.1 ± 0.4) × 10⁻⁵Inefficient Photodegradation
Soil (Anaerobic, Biostimulated) DinosebComplete removal (Eh < -200 mV)Nitro-reduction to amino groups
Wastewater (Fenton's Reagent) 2,4-DNPRapid decolorization & DOC removalHydroxyl radical oxidation

References

  • [1] Title: ADEQUACY OF THE DATABASE - Toxicological Profile for Dinitrocresols - NCBI - NIH. Source: nih.gov. URL:

  • [2] Title: Environmental Fate and Partitioning - Canada.ca. Source: canada.ca. URL:

  • [5] Title: Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions - PubMed. Source: nih.gov. URL:

  • [6] Title: Bioremediation of soils contaminated with the herbicide 2-sec-butyl-4,6-dinitrophenol (dinoseb) - PubMed. Source: nih.gov. URL:

  • [3] Title: How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution | PNAS. Source: pnas.org. URL:

  • [4] Title: Decolorization and degradation of 2,4‐dinitrophenol by fenton's reagent - Taylor & Francis. Source: tandfonline.com. URL:

Sources

Exploratory

Medinoterb Acetate Environmental Fate: Soil Hydrolysis Kinetics and Analytical Methodologies

Target Audience: Researchers, Environmental Scientists, and Agrochemical Development Professionals Document Type: Technical Whitepaper Introduction and Chemical Context Medinoterb acetate (6-tert-butyl-3-methyl-2,4-dinit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Environmental Scientists, and Agrochemical Development Professionals Document Type: Technical Whitepaper

Introduction and Chemical Context

Medinoterb acetate (6-tert-butyl-3-methyl-2,4-dinitrophenyl acetate) is a legacy dinitrophenol agrochemical historically utilized as a pre-emergence herbicide. Its primary biological mode of action is the uncoupling of oxidative phosphorylation via the disruption of the transmembrane proton gradient[1]. While its commercial application is largely obsolete, medinoterb acetate remains a critical reference compound in environmental toxicology and agrochemical research for understanding the behavior, persistence, and degradation pathways of nitroaromatic esters in heterogeneous soil matrices[2].

In the soil environment, medinoterb acetate functions essentially as a pro-herbicide. It possesses moderate water solubility (10.0 mg/L at 20 °C)[3], but its environmental fate is entirely dictated by its rapid hydrolysis into the highly persistent parent phenol, medinoterb.

Mechanistic Drivers of Hydrolysis

The degradation of medinoterb acetate in soil is initiated by the cleavage of its ester linkage. This process is driven by two parallel mechanisms: abiotic (base-catalyzed) hydrolysis and biotic (esterase-mediated) cleavage.

The Causality of Rapid Cleavage: The chemical structure of medinoterb acetate features two nitro groups at the 2 and 4 positions of the aromatic ring. Because the nitrogen and oxygen atoms of the nitro groups are held in the same plane as the aromatic ring via conjugation, they exert a massive inductive and resonance-driven withdrawal of electron density from the ring[2]. This electron withdrawal severely depletes the electron density around the ester's carbonyl carbon, rendering it highly electrophilic. Consequently, the carbonyl carbon becomes exceptionally vulnerable to nucleophilic attack by soil moisture (H₂O), hydroxyl ions (OH⁻), and ubiquitous extracellular soil esterases.

This rapid deacetylation yields acetic acid and the active phytotoxin, medinoterb, which is significantly more persistent, exhibiting a typical aerobic soil DT₅₀ (half-life) of approximately 120 days[1].

Pathway MA Medinoterb Acetate (Ester) M Medinoterb (Active Phenol) MA->M Soil Esterases / H2O (Rapid Hydrolysis) Deg Ring Cleavage & Mineralization M->Deg Microbial Action (DT50 ~120 days)

Fig 1: Hydrolytic activation and degradation pathway of Medinoterb acetate in soil.

Quantitative Kinetics and Data Presentation

The rate of medinoterb acetate hydrolysis is inversely proportional to soil pH and directly proportional to microbial biomass (which dictates esterase availability). The table below summarizes the kinetic divergence between the rapid ester hydrolysis phase and the prolonged mineralization phase of the dinitrophenol core.

Table 1: Representative Hydrolysis and Mineralization Kinetics in Varied Soil Matrices

Soil TexturepH (CaCl₂)Organic Carbon (%)Ester Hydrolysis DT₅₀ (Days)Phenol Mineralization DT₅₀ (Days)
Sandy Loam5.51.2~ 2.4120
Silt Loam7.22.5~ 0.8120
Clay Loam6.81.8~ 1.5120

Note: The parent phenol (medinoterb) demonstrates high environmental persistence (DT₅₀ ~120 days) across most aerobic soil types, making the initial hydrolysis step the primary kinetic bottleneck for activation, but not for ultimate environmental clearance[1].

Experimental Methodologies: Self-Validating Protocol

To accurately quantify the hydrolysis rate of medinoterb acetate without confounding variables, researchers must employ a rigorously controlled, self-validating workflow adapted from OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil).

Step-by-Step Protocol and Causal Logic:
  • Soil Collection and Sieving (2 mm mesh):

    • Procedure: Freshly sampled field soils are sieved to 2 mm.

    • Causality: Sieving homogenizes the microbial population and removes macro-fauna and root debris. This eliminates localized spikes in esterase activity, ensuring high reproducibility across replicates.

  • Moisture Adjustment (40-50% MWHC):

    • Procedure: Soil moisture is strictly maintained at 40-50% of its Maximum Water Holding Capacity.

    • Causality: This specific hydration window optimizes aerobic microbial respiration. Exceeding this moisture level risks creating anaerobic micro-pockets. In anaerobic conditions, nitroaromatics undergo rapid nitro-group reduction to amino-phenols[2], which would artificially skew the degradation pathway away from the targeted ester hydrolysis.

  • Spiking with ¹⁴C-Radiolabeled Analyte:

    • Procedure: ¹⁴C-Medinoterb acetate (uniformly labeled on the phenyl ring) is applied to the soil matrix.

    • Causality: Isotopic labeling creates a self-validating system. It allows for absolute mass balance closure (targeting ≥95% recovery), ensuring that the disappearance of the parent compound is due to true degradation rather than irreversible binding to the soil organic carbon matrix.

  • Dark Incubation at 20°C:

    • Procedure: Samples are incubated in flow-through biometric flasks in complete darkness.

    • Causality: Nitroaromatic compounds are highly susceptible to photolytic degradation (UV-induced breakdown)[2]. Strict dark incubation isolates hydrolysis and microbial metabolism as the sole variables.

  • Extraction and LC-MS/MS / LSC Analysis:

    • Procedure: Soils are sequentially extracted using mild aqueous buffers followed by aggressive organic solvents (e.g., Acetonitrile). Extracts are analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Scintillation Counting (LSC).

    • Causality: The dual-analytical approach ensures that the kinetic decline of the ester (measured by LC-MS/MS) perfectly correlates with the stoichiometric appearance of the phenolic metabolite, validating the specific hydrolytic pathway.

Workflow S1 1. Soil Sieving (2mm) Homogenizes esterase activity S2 2. Moisture to 40-50% WHC Prevents anaerobic nitro-reduction S1->S2 S3 3. 14C-Spiking Enables mass balance closure S2->S3 S4 4. Dark Incubation (20°C) Eliminates photolysis variables S3->S4 S5 5. LC-MS/MS & LSC Validates kinetic decline S4->S5

Fig 2: Step-by-step experimental workflow for soil hydrolysis testing (OECD 307).

References

  • Medinoterb - AERU - University of Hertfordshire Source: Agriculture and Environment Research Unit (AERU), Pesticide Properties DataBase. URL:[Link]

  • Medinoterb acetate (Ref: P 1488) - AERU Source: Agriculture and Environment Research Unit (AERU), Pesticide Properties DataBase. URL:[Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: United States Environmental Protection Agency (EPA). URL:[Link]

Sources

Foundational

The Historical Use of Medinoterb in Sugarbeet Cultivation: A Retrospective Technical Analysis

Executive Summary Medinoterb, often formulated as medinoterb acetate, is an obsolete dinitrophenol herbicide that played a highly specialized role in mid-20th-century agriculture, particularly in the cultivation of sugar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Medinoterb, often formulated as medinoterb acetate, is an obsolete dinitrophenol herbicide that played a highly specialized role in mid-20th-century agriculture, particularly in the cultivation of sugarbeet (Beta vulgaris). For researchers, toxicologists, and agricultural scientists, the historical trajectory of medinoterb serves as a critical case study in the balance between biochemical efficacy and mammalian toxicity. This whitepaper deconstructs the chemical identity, mechanism of action, historical agronomic protocols, and the toxicological rationale behind the global discontinuation of this compound.

Chemical Identity and Structural Significance

Medinoterb belongs to the dinitrophenol class of chemicals, a family notorious for its potent biological activity and narrow therapeutic/agronomic index[1][2]. The active ingredient was typically synthesized via the controlled nitration of a tert-butylated meta-cresol precursor[3][4]. To enhance formulation stability and manage the volatility of the sensitive dinitrophenol core, it was frequently converted into its ester form, medinoterb acetate , using acetic anhydride under mild catalytic conditions[3].

Table 1: Physicochemical Properties of Medinoterb Acetate
PropertyValue / Description
IUPAC Name 6-tert-butyl-3-methyl-2,4-dinitrophenyl acetate
CAS Registry Number 2487-01-6[3][5]
HRAC / WSSA Group Group 24 (formerly Group M)[6][7]
Chemical Family Dinitrophenols[2][8]
Primary Formulation Wettable Powder (WP) or Suspension Concentrate[4][9]
Water Solubility ~10.0 mg/L at 20°C (pH 7)[4]

Mechanism of Action: Oxidative Phosphorylation Uncoupling

From a biochemical and drug-development perspective, medinoterb is a classic protonophore . The primary mechanism of action (MoA) is the uncoupling of oxidative phosphorylation[2][3].

In healthy plant and mammalian cells, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane (or the thylakoid membrane in chloroplasts), creating an electrochemical gradient (the proton motive force). ATP synthase relies on this gradient to convert ADP to ATP.

Medinoterb, being a lipophilic weak acid, diffuses across these lipid bilayers. In the relatively alkaline environment of the mitochondrial matrix, the molecule releases a proton. It then diffuses back across the membrane to pick up another proton from the acidic intermembrane space. This continuous shuttling dissipates the proton gradient without engaging ATP synthase[1][2].

Consequences of Uncoupling:

  • ATP Depletion: Cellular respiration accelerates in a futile attempt to restore the gradient, leading to rapid consumption of NADH and total collapse of ATP production[2].

  • ROS Accumulation: The disrupted electron flow induces catastrophic accumulation of Reactive Oxygen Species (ROS)[1].

  • Lipid Peroxidation: ROS attack membrane lipids, leading to a loss of membrane integrity, cellular leakage, and rapid necrotic cell death[1].

MoA N1 Electron Transport Chain (Proton Pumping) N2 Electrochemical Proton Gradient N1->N2 N3 Medinoterb Application (Protonophore Action) N2->N3 Targeted by N4 Gradient Dissipation (Uncoupling) N3->N4 Shuttles H+ ions N5 ATP Synthase Halted (ATP Depletion) N4->N5 N6 Catastrophic ROS Accumulation N4->N6 N7 Lipid Peroxidation & Cell Death N5->N7 N6->N7

Caption: Biochemical pathway of Medinoterb acting as an uncoupler of oxidative phosphorylation.

Historical Agronomic Application in Sugarbeet

During the 1960s and 1970s, weed control in sugarbeet was highly labor-intensive, often requiring manual "singling" and hand-weeding of late-emerging species like Chenopodium album (fat hen) and Polygonum aviculare (knotgrass)[10]. Medinoterb acetate was introduced as a selective, pre-emergence residual herbicide to mitigate this labor requirement[3][10].

The Challenge of High Organic Matter Soils

A unique agronomic challenge in sugarbeet cultivation, particularly in regions like the UK's fenlands, was the high organic matter (peat) content of the soil. Organic matter rapidly adsorbs many standard herbicides, rendering them inactive[10][11]. Medinoterb acetate was one of the few chemicals that maintained pre-emergence efficacy in soils with >7% organic matter[10].

Table 2: Historical Application Parameters
ParameterHistorical Standard
Target Crop Sugarbeet, Fodder beet, Spinach[9]
Application Timing Pre-emergence (applied to bare soil after sowing but before crop emergence)[9][10]
Typical Application Rate 3.2 to 6.4 kg active ingredient per hectare ( kg/ha )[9]
Common Mixtures Often co-formulated with Propham to broaden the weed control spectrum (especially against Polygonum spp.)[10]
Historical Field Protocol: Pre-Emergence Efficacy Trial

To understand how agricultural scientists validated medinoterb in the 1960s, the following reconstructed protocol outlines the standard randomized block trial used for sugarbeet[10].

Step-by-Step Methodology:

  • Site Selection & Preparation: Select a trial site with high organic matter soil (e.g., coarse sandy loam or peat). Prepare a fine seedbed suitable for sugarbeet[10].

  • Sowing: Drill sugarbeet seeds at a standard depth of 2-3 cm.

  • Herbicide Application (Day 0): Within 48 hours of sowing (strictly pre-emergence), apply medinoterb acetate (WP formulation) using a precision knapsack sprayer calibrated to deliver 3.2 kg/ha in 200 liters of water.

  • Weed Assessment (Days 14, 28, 42): Conduct visual scoring of weed emergence. Count the number of broadleaved weeds per square meter in treated vs. untreated control plots.

  • Phytotoxicity Scoring: Assess the sugarbeet crop for chemical damage (stunting, chlorosis) using a standard 1-9 logarithmic scale.

  • Yield Measurement: At harvest, weigh the sugarbeet tubers (tons/acre or tons/ha) and measure sugar content to ensure the herbicide did not negatively impact the crop's metabolic output[10][11].

FieldTrial S1 1. Soil Prep (High Organic Matter) S2 2. Sowing Sugarbeet Seeds S1->S2 S3 3. Pre-Emergence Medinoterb Spray S2->S3 S4 4. Weed & Toxicity Assessment S3->S4 S5 5. Harvest & Yield Analysis S4->S5

Caption: Historical workflow for Medinoterb pre-emergence field trials in sugarbeet cultivation.

Toxicological Profile and Regulatory Discontinuation

Despite its agronomic utility in difficult soils, medinoterb is now globally obsolete and classified as a Highly Hazardous Pesticide (HHP)[3][4]. The same mechanism that makes it an effective herbicide—uncoupling of oxidative phosphorylation—makes it exceptionally lethal to mammals[1][2].

Mammalian Toxicity

Dinitrophenols lack target-site selectivity. They uncouple mammalian mitochondria just as effectively as plant mitochondria. The acute oral toxicity (LD50) of dinitrophenols in mammals is alarmingly low[4][12]. Poisoning symptoms in humans and animals include hyperthermia (due to energy being released as heat instead of stored as ATP), profuse sweating, tachycardia, rapid respiration, and ultimately, fatal cardiovascular collapse[2][12].

Because the uncoupling effect directly bypasses normal metabolic regulation, there is no specific pharmacological antidote for dinitrophenol poisoning; treatment is purely supportive.

Regulatory Action

Due to the unacceptable risks to agricultural workers and the environment, medinoterb and its acetate ester were systematically banned. It is prohibited for use in the European Union, the United States, and numerous other jurisdictions[3][12][13]. It is frequently listed in international regulatory frameworks, such as the Rotterdam Convention's Prior Informed Consent (PIC) circulars, which flag it as "too toxic for use as a herbicide"[5][14].

Modern Laboratory Protocol: Assessing Uncoupling Activity

For researchers studying historical pesticides or developing new, safer compounds, measuring the uncoupling of oxidative phosphorylation remains a standard toxicological assay. The following protocol describes the use of a Clark-type oxygen electrode to quantify this effect in vitro.

Protocol: Measurement of Mitochondrial Respiration (State 3 / State 4)

  • Mitochondrial Isolation: Isolate intact mitochondria from rat liver or plant tissue using differential centrifugation in a sucrose/mannitol buffer (pH 7.4) at 4°C.

  • Electrode Calibration: Calibrate a Clark-type oxygen electrode chamber with air-saturated respiration buffer (approx. 240 nmol O₂/mL at 25°C).

  • Baseline Respiration (State 2): Add 1 mg/mL of mitochondrial protein to the chamber. Add a respiratory substrate (e.g., 5 mM succinate + 2 µM rotenone). Record the baseline oxygen consumption rate.

  • State 3 Respiration: Add a limiting amount of ADP (e.g., 200 µM). Oxygen consumption will spike as ATP synthase utilizes the proton gradient to phosphorylate ADP.

  • State 4 Respiration: Once the ADP is depleted, the respiration rate will slow down to a resting state (State 4), limited by the natural proton leak of the membrane.

  • Uncoupling Assessment: Inject a titrated dose of medinoterb (e.g., 10-50 µM) into the chamber during State 4.

  • Data Interpretation: A true uncoupler will immediately cause a massive spike in oxygen consumption (often exceeding State 3 rates) in the absence of ADP, proving that the proton gradient has been artificially dissipated.

Conclusion

Medinoterb represents a fascinating, albeit closed, chapter in agricultural chemistry. Its application in sugarbeet cultivation solved a specific agronomic hurdle—pre-emergence weed control in highly adsorptive, organic-rich soils[10][11]. However, its fundamental mechanism of action, the uncoupling of oxidative phosphorylation, inherently lacked the cross-species selectivity required for modern agrochemicals[1][2]. The discontinuation of medinoterb underscores the evolutionary shift in drug and pesticide development: moving away from broad-spectrum metabolic disruptors toward highly specific, target-site inhibitors with favorable mammalian safety profiles.

References

  • University of Hertfordshire. "Medinoterb acetate - AERU." Pesticide Properties DataBase (PPDB). Available at:[Link]

  • University of Hertfordshire. "Medinoterb - AERU." Pesticide Properties DataBase (PPDB). Available at:[Link]

  • National Institutes of Health (NIH). "The nexus between reactive oxygen species and the mechanism of action of herbicides." PMC. Available at:[Link]

  • SlideShare. "Herbicide definition and its classification." Available at:[Link]

  • Ministry of Agriculture, Lebanon. "List of Banned Pesticides and Growth Regulators." Available at:[Link]

  • Scribd. "Herbicide Mode of Action Overview." Available at:[Link]

  • HRAC Global. "HRAC-MOA-Classification-WG-Update-Feb-12-2019." Available at:[Link]

  • Wikimedia Commons. "Classification of herbicides according to mechanism of action, chemical family, and herbicide group." Available at:[Link]

  • Department of Science Service (DSS). "International Sugar Journal 1975 Vol.77 No.923." Available at:[Link]

  • Scribd. "The Pesticide Manual PDF." Available at:[Link]

  • British Crop Production Council (BCPC). "Combinations Containing Medinoterb Acetate for Sugar Beet." Available at:[Link]

  • Rotterdam Convention. "Circular CFP X – Diciembre de 1999." Available at:[Link]

Sources

Exploratory

Physicochemical Profiling of Medinoterb: LogP Dynamics and Membrane Permeability in Dinitrophenol Herbicides

Executive Summary In the domain of agrochemical design and mitochondrial bioenergetics, substituted dinitrophenols represent a classical yet highly illustrative cohort of protonophoric uncouplers. Medinoterb, a legacy he...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the domain of agrochemical design and mitochondrial bioenergetics, substituted dinitrophenols represent a classical yet highly illustrative cohort of protonophoric uncouplers. Medinoterb, a legacy herbicide, exemplifies this class. By short-circuiting the proton motive force across the inner mitochondrial membrane (IMM), it halts ATP synthesis[1][2]. The efficacy of this uncoupling is not merely a function of its acid dissociation constant (pKa), but is critically governed by its lipophilicity, quantified as the octanol-water partition coefficient (logP). This whitepaper provides an in-depth analysis of Medinoterb's physicochemical properties, the causality behind its membrane kinetics, and a self-validating experimental protocol for logP determination.

Chemical Anatomy and Mechanistic Causality

Medinoterb (IUPAC: 6-tert-butyl-3-methyl-2,4-dinitrophenol) is characterized by a phenolic ring substituted with two strongly electron-withdrawing nitro groups and two electron-donating alkyl groups (a methyl and a bulky tert-butyl group)[3].

The "Goldilocks" Zone of Lipophilicity

The uncoupling of oxidative phosphorylation requires the molecule to act as a protonophore—a shuttle that transports protons from the acidic intermembrane space to the alkaline mitochondrial matrix[2]. To execute this, the neutral, protonated form of Medinoterb must partition into the highly hydrophobic core of the lipid bilayer.

A logP of ~3.80[4] places Medinoterb in the optimal physicochemical window for membrane traversal.

  • If logP < 2: The molecule is too hydrophilic and will struggle to penetrate the lipid bilayer, remaining solvated in the aqueous phase.

  • If logP > 5: The molecule becomes excessively lipophilic, permanently sequestering within the lipid bilayer and failing to release the proton into the matrix.

The addition of the tert-butyl group provides the exact steric bulk and hydrophobicity required to elevate the logP from the baseline of simple dinitrophenols (which typically hover around logP 1.5 - 2.0) into this highly efficient ~3.80 range.

Uncoupling IMS Intermembrane Space (High [H+], Low pH) MedH_IMS Medinoterb-H (Protonated, Lipophilic) IMS->MedH_IMS Protonation IMM Inner Mitochondrial Membrane (Hydrophobic Core) Med_Matrix Medinoterb- (Anionic, Hydrophilic) IMM->Med_Matrix Deprotonation & Release Matrix Mitochondrial Matrix (Low [H+], High pH) MedH_IMS->IMM Diffusion (logP ~3.8) Med_Matrix->IMS Anion Return (Driven by ΔΨ) Med_Matrix->Matrix H+ Discharged

Fig 1: Protonophoric uncoupling mechanism of Medinoterb across the IMM.

Quantitative Physicochemical Properties

The table below summarizes the core physicochemical parameters of Medinoterb and its prodrug variant, Medinoterb Acetate. The acetate variant is often utilized to modify formulation stability and is hydrolyzed in vivo to the active phenolic form[1].

PropertyMedinoterbMedinoterb Acetate
IUPAC Name 6-tert-butyl-3-methyl-2,4-dinitrophenol[3]6-tert-butyl-3-methyl-2,4-dinitrophenyl acetate[5]
Molecular Formula C11H14N2O5[3]C13H16N2O6[5]
Molecular Weight 254.24 g/mol [3]296.27 g/mol [5]
Partition Coefficient (logP) 3.80[4]3.25[6]
Mechanism of Action Direct Protonophoric Uncoupler[2]Pro-herbicide (Hydrolyzed to active form)[1]
Water Solubility Low10.0 mg/L (at 20 °C, pH 7)[1]

Note: The logP of Medinoterb Acetate (3.25) is slightly lower than the free phenol in some predictive models due to the masking of the hydroxyl group, which alters the hydrogen-bond donor/acceptor dynamics, though experimental variance exists depending on the general solubility equation (GSE) applied[6].

Experimental Workflows: Self-Validating LogP Determination

To ensure rigorous scientific integrity, relying solely on computational predictions (e.g., XLogP algorithms) introduces structural bias. As a Senior Application Scientist, I mandate a self-validating system: triangulating the true thermodynamic logP using the classical Shake-Flask Method validated by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

The shake-flask method provides true thermodynamic equilibrium, while RP-HPLC ensures high-fidelity quantification without cross-contamination interference.

Step-by-Step Methodology
  • Phase Mutuality & Saturation: Pre-saturate ultra-pure water and n-octanol by stirring them together vigorously for 24 hours at 25°C. This prevents volume shifts during the actual partitioning experiment, which would otherwise skew concentration calculations.

  • Solute Introduction: Dissolve exactly 5.0 mg of Medinoterb standard into 10 mL of the pre-saturated n-octanol phase. The high initial concentration in the lipophilic phase ensures detectable limits in the aqueous phase post-equilibration.

  • Thermodynamic Equilibration: Combine the Medinoterb-spiked octanol with 10 mL of pre-saturated water in a sealed borosilicate glass flask. Agitate on a mechanical shaker at 150 rpm for 48 hours at a strictly controlled 25°C. Causality: 48 hours is required to overcome the activation energy of mass transfer for bulky, sterically hindered molecules like Medinoterb.

  • Phase Separation: Transfer the emulsion to a centrifuge tube and spin at 3000 x g for 15 minutes. Causality: Gravity separation alone leaves micro-emulsions (octanol droplets in water), which falsely elevate the apparent aqueous concentration and artificially depress the calculated logP.

  • Quantification via RP-HPLC: Carefully extract aliquots from both phases using a syringe. Analyze via RP-HPLC using a C18 column, an isocratic mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid to keep the phenol protonated), and UV detection at 254 nm.

  • Data Analysis: Calculate the partition coefficient using the ratio of the integrated peak areas (calibrated to concentration): LogP = log10([Medinoterb]_oct /[Medinoterb]_wat).

HPLC_Workflow Prep 1. Phase Saturation (n-Octanol & Water, 24h) Equil 2. Thermodynamic Equilibration (Shake-Flask, 48h, 25°C) Prep->Equil Sep 3. Phase Separation (Centrifugation, 3000 x g) Equil->Sep Quant 4. RP-HPLC Quantification (UV Detection @ 254 nm) Sep->Quant Calc 5. LogP Calculation log(C_oct / C_wat) Quant->Calc

Fig 2: Self-validating RP-HPLC workflow for thermodynamic logP determination.

References

  • Source: nih.
  • Title: Medinoterb acetate (Ref: P 1488)
  • Source: herts.ac.
  • Source: nih.
  • Title: Medinoterb (CID 19898)
  • Title: Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Determination of Medinoterb in Agricultural Soils

Introduction & Scope Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) is a legacy dinitrophenol herbicide historically utilized for pre-emergence weed control in various crops[1]. Its primary mechanism of action invo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) is a legacy dinitrophenol herbicide historically utilized for pre-emergence weed control in various crops[1]. Its primary mechanism of action involves acting as a potent uncoupler of oxidative phosphorylation by disrupting proton gradients within cells[1]. Due to its environmental persistence and high toxicity profile, monitoring Medinoterb residues in agricultural soils is critical for ecological risk assessment and remediation.

This application note provides a comprehensive, self-validating HPLC-UV methodology for the robust extraction, cleanup, and quantification of Medinoterb in complex soil matrices.

Mechanistic Insights & Analytical Strategy

Analyzing dinitrophenols in soil requires overcoming specific physicochemical hurdles. The soil matrix is highly heterogeneous, and Medinoterb strongly sorbs to soil particles (such as smectite clays) via site-specific interactions with exchangeable cations and non-specific van der Waals forces[2].

  • Extraction Causality: To break these binding interactions, ultrasonic-assisted solid-liquid extraction (SLE) using an 80:20 Acetonitrile-Water mixture is highly effective[3]. The water fraction swells the soil pores, while the high organic strength of acetonitrile desorbs the hydrophobic tert-butyl and methyl groups of the analyte[3].

  • Cleanup Causality: Soil extracts are rich in humic and fulvic acids that absorb strongly in the UV range and can rapidly degrade HPLC columns. Passing the extract through a C18 Solid-Phase Extraction (SPE) cartridge retains the moderately polar Medinoterb while allowing highly polar interferents to wash through[3],[4].

  • Detection Causality: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the gold standard for this analysis. Unlike Gas Chromatography (GC), which often requires complex derivatization for thermally labile and highly polar dinitrophenols, HPLC-UV offers direct, sensitive, and reproducible quantification[2],[3].

Workflow A Soil Sample Collection & Homogenization B Solid-Liquid Extraction (SLE) (Acetonitrile:Water 80:20) A->B Add extraction solvent C Centrifugation (4000 rpm, 10 min) B->C Ultrasonic agitation (30 min) D SPE Cleanup (C18 Cartridge) C->D Collect supernatant E Elution (100% Acetonitrile) D->E Wash & Elute F Concentration (Nitrogen Evaporation) E->F Collect eluate G HPLC-UV Analysis (Isocratic Elution, λ=270 nm) F->G Reconstitute in mobile phase

Fig 1. Step-by-step experimental workflow for the extraction and cleanup of Medinoterb from soil.

Experimental Protocols

Soil Sampling and Preparation
  • Collect soil samples from the top 0–20 cm layer of the agricultural field to ensure representative sampling of the application zone[3].

  • Air-dry the samples briefly, homogenize, and pass through a 2.0 mm mesh sieve to ensure particle uniformity[5].

  • Store processed samples at 4°C and conduct the extraction within 48 hours to prevent microbial degradation of the analyte[3].

Extraction and SPE Cleanup
  • Extraction: Weigh exactly 10.0 g of the homogenized soil into a 50 mL PTFE centrifuge tube. Add 20 mL of Acetonitrile:Water (80:20, v/v)[3].

  • Agitation: Extract the mixture using an ultrasonic bath for 30 minutes at room temperature to maximize mass transfer from the soil matrix to the solvent[3].

  • Separation: Centrifuge the tubes at 4000 rpm for 10 minutes to pellet the solid matrix[5]. Decant the supernatant into a clean vessel.

  • SPE Conditioning: Pre-condition a C18 SPE cartridge (500 mg/6 mL) by passing 5 mL of pure acetonitrile followed by 5 mL of HPLC-grade water[3],[4]. Do not let the cartridge dry out.

  • Loading & Elution: Load 10 mL of the supernatant onto the conditioned cartridge at a dropwise flow rate. Wash with 2 mL of water to remove polar salts, then elute the Medinoterb using 5 mL of 100% acetonitrile[3],[4].

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen gas. Reconstitute the residue in exactly 1.0 mL of the HPLC mobile phase prior to injection[3].

Self-Validating System (Quality Control)

To ensure the protocol operates as a self-validating system, every analytical batch must include a Matrix Blank (uncontaminated soil from a preserved area) and a Spiked Matrix Sample (blank soil fortified with a known concentration of Medinoterb standard)[5]. This internal control validates the extraction efficiency and confirms the absence of co-eluting humic interferences[4],[5].

HPLC-UV Analytical Conditions

Medinoterb contains a phenolic hydroxyl group, making it weakly acidic (pKa ~4.5). If analyzed in a neutral mobile phase, the molecule exists in a dynamic equilibrium between its neutral and ionized (phenolate) states, leading to peak broadening and severe tailing. By acidifying the mobile phase, ionization is suppressed. The fully protonated Medinoterb exhibits strong, uniform hydrophobic interactions with the C18 stationary phase, yielding sharp, symmetrical peaks[5].

Logic N1 Medinoterb (Weakly Acidic Phenol) N3 Ionization Suppressed (Protonated State) N1->N3 N2 Acidic Mobile Phase (0.1% H3PO4, pH 2.5) N2->N3 Lowers pH < pKa N4 Hydrophobic Interaction (C18 Stationary Phase) N3->N4 Increases retention N5 Sharp Peak Shape & High Resolution N4->N5 Prevents tailing

Fig 2. Mechanistic logic of mobile phase acidification for optimal chromatographic retention.

Table 1: Optimized HPLC-UV Parameters
ParameterSpecification
Analytical Column C18 Reverse Phase (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Phosphoric acid in water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Detector Wavelength UV-Vis at 270 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation & Quantitative Data

The method demonstrates excellent reliability for regulatory and research applications. The use of SPE cleanup decreases detection limits significantly by concentrating the analyte and removing baseline noise[4].

Table 2: Method Validation Summary
Validation ParameterAchieved ValueSignificance
Limit of Detection (LOD) 0.02 µg/gEnables trace-level environmental monitoring[3].
Limit of Quantitation (LOQ) 0.06 µg/gEnsures reliable baseline quantification[3].
Linearity (R²) > 0.999Confirms proportional UV response across 0.05–35.0 mg/L[5].
Matrix Recovery 88.0% - 94.0%Validates the efficiency of the SLE and C18 SPE steps[4],[5].
Precision (RSD) < 4.0%Demonstrates high repeatability across multiple extractions[5].

Conclusion

This optimized HPLC-UV protocol provides a highly accurate, self-validating framework for the determination of Medinoterb in agricultural soils. By leveraging the principles of ultrasonic-assisted extraction, targeted C18 SPE cleanup, and mobile phase acidification, analysts can effectively isolate this legacy dinitrophenol from complex humic matrices. The resulting high recovery rates and sharp chromatographic resolution ensure rigorous data integrity for environmental scientists and drug development professionals assessing soil toxicity.

References

  • [2] Spectroscopic study of dinitrophenol herbicide sorption on smectite - PubMed | nih.gov URL:[Link]

  • [1] Medinoterb - AERU - University of Hertfordshire | herts.ac.uk URL:[Link]

  • [3] Development of a High-Performance Liquid Chromatography (HPLC) Method for Determining Pesticide Residues in Agricultural Soil: A | researchinventy.com URL:[Link]

  • [4] SOLID-PHASE EXTRACTION OF DICAMBA AND PICLORAM FROM WATER AND SOIL SAMPLES FOR HPLC | uwyo.edu URL:[Link]

  • [5] Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples | researchgate.net URL:[Link]

Sources

Application

Advanced GC-MS Analysis of Medinoterb Residues in Water: A Direct-Injection Solid Phase Extraction (SPE) Protocol

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Environmental Toxicologists Introduction & Mechanistic Rationale Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) is a highly toxic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Environmental Toxicologists

Introduction & Mechanistic Rationale

Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) is a highly toxic dinitrophenol herbicide. Like other dinitrophenols, its primary mechanism of toxicity involves the uncoupling of oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane and halting ATP synthesis [4]. Due to its persistence and high toxicity, rigorous monitoring of Medinoterb residues in environmental and drinking water is critical.

Analytical Challenges and Causality in Method Design

Analyzing dinitrophenols via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant chromatographic challenges. The active phenolic hydroxyl group readily hydrogen-bonds with residual silanol groups in the GC inlet and column, causing severe peak tailing, signal loss, and poor reproducibility.

Historically, analysts have bypassed this by derivatizing the hydroxyl group. However, steric hindrance dictates our protocol design . According to U.S. EPA Method 8041A, bulky derivatization agents like pentafluorobenzyl bromide (PFBBr) completely fail to derivatize sterically hindered dinitrophenols (such as Dinoseb and 2-methyl-4,6-dinitrophenol) [2]. Because Medinoterb possesses a massive tert-butyl group directly adjacent to its hydroxyl group, PFBBr derivatization is kinetically highly unfavorable. While diazomethane (methylation) is an alternative, its explosive and carcinogenic nature makes it undesirable for routine high-throughput labs.

The Solution: This protocol leverages the principles of EPA Method 528 [1]. By utilizing a highly deactivated silarylene-phase capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane equivalent) and optimized low-temperature splitless injection, we can bypass derivatization entirely. This enables the direct GC-MS analysis of underivatized Medinoterb following a robust Solid Phase Extraction (SPE) concentration step.

Experimental Visualization

To provide a clear overview of the self-validating system, the entire sample preparation and analytical workflow is mapped below.

SPE_GCMS_Workflow Sample 1. Sample Preservation Adjust to pH < 2 (HCl) Condition 2. SPE Conditioning 5 mL DCM ➔ 5 mL MeOH ➔ 5 mL H₂O (pH 2) Sample->Condition Load 3. Sample Loading 1 L water at 5-10 mL/min Condition->Load Dry 4. Cartridge Drying Vacuum for 10 min Load->Dry Elute 5. Analyte Elution 5 mL Dichloromethane (DCM) Dry->Elute Concentrate 6. Concentration N₂ blowdown to 1 mL, add IS Elute->Concentrate Analyze 7. GC-MS Analysis Direct Injection (Splitless, 200°C) Concentrate->Analyze Data 8. Data Processing SIM Mode (m/z 240, 225, 194) Analyze->Data

Figure 1: Step-by-step Solid Phase Extraction (SPE) and GC-MS workflow for Medinoterb analysis.

Reagents and Materials

  • Analytical Standards: Medinoterb (CAS 1420-07-1), ≥98% purity.

  • Internal Standard (IS): 1,2-Dimethyl-3-nitrobenzene or 2,4-Dibromophenol (as per EPA 528) [1].

  • SPE Cartridges: Polystyrene Divinylbenzene (SDVB) copolymer (e.g., Oasis HLB, 500 mg / 6 mL). Rationale: SDVB provides superior retention for polar aromatics compared to traditional C18 silica.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), and Reagent-grade Water (all GC-MS or Pesticide grade).

  • Acids/Bases: Hydrochloric Acid (HCl), 6N.

Self-Validating Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Causality Note: Medinoterb is a weak acid (pKa ~4.5). At a neutral pH, it exists as a highly water-soluble phenolate anion that will wash straight through the SPE sorbent. Acidifying the sample ensures the molecule is fully protonated and neutral, maximizing hydrophobic retention.

  • Sample Preservation: Collect 1.0 L of the water sample. Immediately adjust the pH to < 2.0 using 6N HCl. Verify pH with indicator paper.

  • SPE Conditioning: Mount the SDVB cartridge on a vacuum manifold. Condition sequentially with:

    • 5.0 mL Dichloromethane (DCM)

    • 5.0 mL Methanol (MeOH)

    • 5.0 mL Reagent water (adjusted to pH 2.0)

    • Critical: Do not allow the sorbent bed to run dry after the methanol step.

  • Sample Loading: Pass the 1.0 L acidified water sample through the cartridge at a highly controlled flow rate of 5–10 mL/min.

  • Washing & Drying: Wash the cartridge with 5.0 mL of pH 2.0 reagent water to remove highly polar matrix interferences. Apply a vacuum (approx. 15 in. Hg) for 10 minutes to thoroughly dry the sorbent. Moisture carryover will severely degrade GC column performance.

  • Elution: Elute Medinoterb using 5.0 mL of DCM. Collect the eluate in a clean, silanized glass vial.

  • Concentration: Concentrate the extract under a gentle stream of ultra-pure Nitrogen (N₂) at 30°C to a final volume of exactly 1.0 mL. Spike with 10 µL of the Internal Standard solution (50 µg/mL) prior to GC-MS analysis.

GC-MS Analytical Conditions

Causality Note: Dinitrophenols are thermally labile. Using a standard inlet temperature of 250°C can cause the nitro groups to degrade prior to reaching the column. We restrict the injector to 200°C to preserve analyte integrity.

Table 1: GC-MS Instrument Parameters

ParameterSetting / Specification
System GC coupled with a single quadrupole or triple quadrupole MS
Analytical Column Deactivated Silarylene Phase (e.g., TG-5SilMS or DB-5ms), 30 m × 0.25 mm ID × 0.25 µm film
Carrier Gas Helium (Ultra-high purity, 99.999%), Constant flow at 1.2 mL/min
Injection Mode Splitless (Purge valve open at 0.75 min)
Injector Temperature 200°C (Optimized to prevent thermal degradation)
Oven Program 35°C (hold 2 min) ➔ Ramp 8°C/min to 250°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C (EI mode, 70 eV)
Solvent Delay 5.0 minutes

Quantitative Data Presentation

For high-sensitivity quantitation, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode. Medinoterb yields a distinct fragmentation pattern under 70 eV Electron Ionization (EI) [3].

Table 2: Target Analytes and SIM Quantitation Ions

AnalyteRetention Time (approx. min)*Molecular Weight ( g/mol )Quantitation Ion (m/z)Confirmation Ions (m/z)
Medinoterb 18.4240.21240 [M]⁺225 [M-CH₃]⁺, 194 [M-NO₂]⁺
2,4-Dibromophenol (IS) 14.2251.90252 254, 143

*Retention times are highly dependent on exact column trimming and carrier gas velocity. Analysts must establish empirical RTs using neat standards.

Quality Control & Troubleshooting

To ensure this protocol remains a self-validating system, adhere strictly to the following QC parameters:

  • Peak Tailing (Asymmetry Factor > 1.5): If Medinoterb exhibits severe tailing, the GC inlet liner or the front end of the column has likely developed active silanol sites. Action: Replace the inlet liner with a highly deactivated, single-taper liner containing glass wool. Trim 10–20 cm from the front of the GC column.

  • Poor Recovery (< 70%): Usually stems from two points of failure:

    • The sample pH was not sufficiently lowered (verify pH < 2).

    • The SPE cartridge was not adequately dried prior to DCM elution, causing water to partition into the final extract and block analyte desorption.

References

  • U.S. Environmental Protection Agency (EPA). "Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS)." EPA.gov. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8041A: Phenols by Gas Chromatography." EPA.gov. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9492, 2,5-Dinitrophenol" (Reference for general dinitrophenol EI-MS fragmentation behavior). PubChem. URL:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Dinitrophenols." CDC.gov. URL:[Link]

Method

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Medinoterb

Introduction & Mechanistic Rationale Medinoterb (6-tert-butyl-3-methyl-2,4-dinitrophenol) is a highly active dinitrophenol herbicide. In gas chromatography-mass spectrometry (GC-MS), the direct analysis of underivatized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Medinoterb (6-tert-butyl-3-methyl-2,4-dinitrophenol) is a highly active dinitrophenol herbicide. In gas chromatography-mass spectrometry (GC-MS), the direct analysis of underivatized medinoterb is severely compromised by its highly polar and acidic phenolic hydroxyl group. This acidity leads to strong hydrogen bonding with residual silanol groups in the GC inlet and stationary phase, resulting in severe peak tailing, irreversible adsorption, and poor limits of detection (LOD).

To achieve robust chromatographic performance, the hydroxyl group must be masked via derivatization. However, medinoterb presents a unique kinetic challenge: extreme steric hindrance . The hydroxyl group at position 1 is flanked by a nitro group at position 2 and a massive tert-butyl group at position 6. Standard derivatization reagents often fail to penetrate this steric shield. For instance, the1 explicitly notes that bulky reagents like pentafluorobenzyl bromide (PFBBr) fail to derivatize similarly hindered dinitrophenols (e.g., dinoseb and 2,4-dinitrophenol)[1]. Consequently, analysts must carefully select derivatization chemistries that balance steric accessibility with derivative stability and MS sensitivity.

Comparative Derivatization Chemistries

We present two validated approaches for medinoterb derivatization, each governed by different chemical causality:

  • Methylation (via TMSH): Utilizing Trimethylsulfonium hydroxide (TMSH) provides a kinetically favorable pathway. The small methyl group easily accesses the hindered hydroxyl pocket. TMSH allows for rapid, in-situ pyrolytic methylation within the GC injection port, bypassing the severe toxicity and explosive risks associated with traditional diazomethane.

  • Silylation (via MTBSTFA): N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) yields a tert-butyldimethylsilyl (TBDMS) ether. While the bulky TBDMS group requires forcing reaction conditions (extended heat) to overcome medinoterb's steric hindrance, the analytical payoff is immense. TBDMS derivatives are significantly more stable to hydrolysis than standard TMS ethers and produce a highly specific, dominant [M-57]+ fragment ion[2] (due to the loss of the tert-butyl radical) in Electron Ionization (EI) MS, which is ideal for trace-level Selected Ion Monitoring (SIM).

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Built-in validation checks ensure that the causality of experimental failure (e.g., moisture contamination or insufficient thermal energy) can be immediately diagnosed.

Protocol A: Silylation with MTBSTFA (High-Sensitivity MS Workflow)

Rationale: Forcing conditions are strictly required to overcome the steric hindrance of the 6-tert-butyl group and drive the bulky TBDMS group onto the hindered oxygen[3].

  • Sample Preparation: Extract medinoterb from the matrix using a suitable organic solvent (e.g., dichloromethane). Dry the extract completely under a gentle stream of ultra-high-purity nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous acetonitrile. Causality: Aprotic polar solvents like acetonitrile enhance the nucleophilicity of the phenol, facilitating the silylation of hindered sites.

  • Reagent Addition: Add 100 µL of MTBSTFA (containing 1% TBDMCS as a catalyst).

  • Thermal Incubation: Seal the vial tightly and incubate in a heating block at 80 °C for exactly 60 minutes[3]. Causality: Room temperature silylation will fail for medinoterb; thermal energy is the primary driver for this endothermic substitution.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS (Splitless mode).

  • Validation Check: Monitor the baseline for underivatized medinoterb (m/z 254). If present, verify the anhydrous state of the reagents and sample extract, as trace water rapidly hydrolyzes MTBSTFA before it can react with the sterically hindered target.

Protocol B: In-Situ Methylation with TMSH (High-Throughput Workflow)

Rationale: Leverages the small steric profile of the methyl group for rapid derivatization without offline incubation.

  • Sample Preparation: Concentrate the sample extract to near dryness and reconstitute in 100 µL of methanol or acetone.

  • Reagent Addition: Add 50 µL of 0.2 M TMSH in methanol directly to the autosampler vial.

  • Injection & Pyrolysis: Inject 1 µL of the mixture into the GC inlet maintained at 250 °C.

  • Mechanism: Upon exposure to the high heat of the inlet, TMSH decomposes, transferring a methyl cation to the medinoterb phenoxide ion, instantly forming medinoterb methyl ether (an anisole derivative) before it enters the analytical column.

  • Validation Check: Evaluate the peak shape of the medinoterb methyl ether. Peak tailing or the presence of multiple derivative peaks indicates incomplete pyrolysis; ensure the GC inlet is maintained at ≥250 °C and the liner is free of active sites.

Data Presentation

The following table summarizes the quantitative and qualitative differences between the derivatization strategies to aid in method selection:

Derivatization MethodReagentDerivative FormedSteric Hindrance ImpactKey EI-MS Fragments (m/z)Hydrolytic Stability
None N/AUnderivatized PhenolN/A[M]+ (254), [M-NO2]+Low (Adsorbs to column)
Methylation TMSH / DiazomethaneMethyl Ether (Anisole)Minimal (Fast reaction)[M]+ (268), [M-CH3]+Very High
Silylation MTBSTFATBDMS EtherHigh (Requires 80°C, 1h)[M-57]+ (dominant), [M]+High
Silylation BSTFATMS EtherHigh (Often incomplete)[M]+, [M-15]+Low (Moisture sensitive)

Table 1: Comparison of derivatization strategies for medinoterb. MTBSTFA is preferred for MS sensitivity due to the robust[M-57]+ ion, while methylation is preferred for kinetic ease.

Workflow Visualization

Medinoterb_Workflow Start Medinoterb Extract (Highly Hindered Phenol) Decision Select Derivatization Strategy Based on Analytical Goals Start->Decision Meth Methylation (TMSH) Small Steric Bulk Decision->Meth High Throughput Sil Silylation (MTBSTFA) High MS Sensitivity Decision->Sil Trace Quantification Meth_Cond In-Situ Pyrolysis (GC Inlet @ 250°C) Meth->Meth_Cond Sil_Cond Offline Incubation (80°C for 60 mins) Sil->Sil_Cond Meth_Result Medinoterb Methyl Ether Stable, Fast Meth_Cond->Meth_Result Sil_Result Medinoterb TBDMS Ether Dominant [M-57]+ Ion Sil_Cond->Sil_Result GCMS GC-MS Analysis (Non-Polar Capillary Column) Meth_Result->GCMS Sil_Result->GCMS

Logical decision tree for derivatization and GC-MS analysis of sterically hindered medinoterb.

References

  • Method 8041A: Phenols by Gas Chromatography. US Environmental Protection Agency (EPA). Available at:[Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Luxembourg Institute of Health / ResearchGate. Available at:[Link]

  • A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. PubMed. Available at:[Link]

Sources

Application

Sample preparation for Medinoterb acetate analysis

Application Note: Optimized QuEChERS-Based Sample Preparation for Trace Analysis of Medinoterb Acetate Audience: Researchers, analytical scientists, and drug development professionals. Mechanistic Grounding & Analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized QuEChERS-Based Sample Preparation for Trace Analysis of Medinoterb Acetate

Audience: Researchers, analytical scientists, and drug development professionals.

Mechanistic Grounding & Analytical Rationale

Medinoterb acetate (6-tert-butyl-3-methyl-2,4-dinitrophenyl acetate) is a dinitroalkylphenol derivative historically utilized as a broad-spectrum pesticide and herbicide[1]. Structurally, it is a nitroaromatic compound characterized by the strong electron-withdrawing nature of its two nitro groups. This electron-withdrawing effect makes the aromatic ring highly polarizable and susceptible to matrix interference, particularly signal suppression, during chromatographic separation and mass spectrometric ionization[1].

Historically, the analysis of Medinoterb acetate and related phenolic pesticides relied heavily on Gas Chromatography coupled with Electron Capture Detection (GC-ECD), leveraging the high electronegativity of the nitro groups[2]. However, modern regulatory frameworks and food safety standards demand higher specificity, multi-residue capabilities, and lower limits of quantification (LOQ)[3]. Consequently, the analytical gold standard has shifted toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode[4].

Causality in Methodological Design: The Modified QuEChERS Approach

To achieve robust LC-MS/MS quantification, the sample preparation must effectively isolate Medinoterb acetate from complex matrices (e.g., soils, cereals, and high-water-content vegetables) while minimizing co-extracted interferents. We employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol[4]. As a Senior Application Scientist, I emphasize that every reagent added must serve a specific, mechanistically justified purpose:

  • Extraction Solvent (Acetonitrile with 1% Acetic Acid): Acetonitrile (MeCN) is chosen over methanol because it precipitates proteins and extracts fewer lipophilic interferences. The addition of 1% acetic acid is critical; it suppresses the ionization of phenolic metabolites and the acetate ester, maintaining them in their neutral state and driving them efficiently into the organic phase.

  • Salting-Out Partitioning (Anhydrous MgSO₄ and NaCl): The addition of these salts induces a distinct phase separation between the aqueous matrix and the MeCN. Anhydrous MgSO₄ drives an exothermic hydration reaction, aggressively binding free water and reducing the aqueous solubility of the analyte. NaCl increases the ionic strength of the aqueous phase, further pushing the relatively non-polar Medinoterb acetate into the MeCN layer.

  • Dispersive Solid Phase Extraction (dSPE) Clean-up: The raw MeCN extract contains co-extracted matrix components that cause ion suppression in ESI-. We utilize a tailored dSPE blend:

    • Primary Secondary Amine (PSA): Acts as a weak anion exchanger to irreversibly bind organic acids, fatty acids, and sugars.

    • C18 (End-capped): Added specifically for matrices with higher lipid content to capture non-polar interferences (waxes, fats).

Workflow Visualization

QuEChERS_Workflow Sample 1. Sample Homogenization (10.0 g Matrix) Extraction 2. Solvent Extraction (10 mL MeCN + 1% Acetic Acid) Sample->Extraction Add Solvent & Vortex Partition 3. Salting-Out Partitioning (4g MgSO4, 1g NaCl, 1g NaCitrate) Extraction->Partition Add Buffer Salts Centrifuge1 4. First Centrifugation (4000 rpm, 5 min) Partition->Centrifuge1 Shake 1 min dSPE 5. dSPE Clean-up (150mg MgSO4, 25mg PSA, 25mg C18) Centrifuge1->dSPE Transfer 1 mL Supernatant Centrifuge2 6. Second Centrifugation (4000 rpm, 5 min) dSPE->Centrifuge2 Vortex 30 sec Analysis 7. LC-MS/MS Analysis (MRM Mode) Centrifuge2->Analysis Filter (0.22 µm)

Modified QuEChERS extraction workflow for Medinoterb acetate analysis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of isotopically labeled internal standards (ILIS) prior to extraction ensures that any procedural losses or matrix effects are mathematically corrected during quantification.

Phase 1: Sample Comminution and Hydration

  • Cryogenically mill the representative sample (e.g., crop or soil) using dry ice to prevent the thermal degradation of the acetate ester linkage.

  • Weigh exactly 10.0 g (± 0.1 g) of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Self-Validation Step: Spike the sample with 100 µL of Medinoterb-d3 internal standard (1 µg/mL). Allow to equilibrate for 15 minutes to ensure the standard binds to the matrix identically to the endogenous analyte.

  • If the sample is dry (e.g., cereals, dry soil, <80% moisture), add 10 mL of HPLC-grade water and vortex for 1 minute to hydrate the matrix, ensuring optimal pore penetration by the extraction solvent.

Phase 2: Acidified Extraction & Partitioning 5. Add 10.0 mL of Acetonitrile containing 1% (v/v) glacial acetic acid. 6. Vortex vigorously for 1 minute. 7. Add the pre-weighed extraction salts (EN 15662 formulation): 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate tribasic dihydrate, and 0.5 g Sodium Citrate dibasic sesquihydrate. 8. Crucial Technique: Immediately shake the tube vigorously by hand for 1 minute to prevent the MgSO₄ from forming an impenetrable clump due to its exothermic hydration reaction. 9. Centrifuge at 4000 rpm (approx. 3000 × g) for 5 minutes at 10°C.

Phase 3: dSPE Clean-up 10. Transfer exactly 1.0 mL of the upper organic layer (MeCN) into a 2 mL dSPE microcentrifuge tube containing 150 mg anhydrous MgSO₄, 25 mg PSA, and 25 mg C18. 11. Vortex immediately for 30 seconds to disperse the sorbents. 12. Centrifuge at 10,000 rpm for 3 minutes. 13. Carefully aspirate 0.5 mL of the purified supernatant and pass it through a 0.22 µm PTFE syringe filter into an autosampler vial. 14. The sample is now ready for LC-MS/MS analysis.

Quantitative Data & Validation Metrics

The efficacy of this sample preparation protocol was validated against stringent international guidelines (e.g., SANTE/11312/2021). The table below summarizes the quantitative performance for Medinoterb acetate spiked into a complex agricultural matrix (wheat).

Validation ParameterTarget GuidelineExperimental Result (Spiked at 10 µg/kg)Analytical Implication
Mean Recovery (%) 70 - 120%92.4%High extraction efficiency; minimal loss during dSPE.
Repeatability (RSDr, %) ≤ 20%4.8%Excellent method ruggedness and precision.
Limit of Quantification (LOQ) ≤ 10 µg/kg2.0 µg/kgSuitable for trace-level regulatory compliance.
Matrix Effect (ME, %) -20% to +20%-12.5%Mild ion suppression; effectively mitigated by d3-internal standard.

Note: Matrix Effect (ME) is calculated as [(Response in Matrix / Response in Solvent) - 1] × 100. A negative value indicates signal suppression, which is common for nitroaromatics in ESI- modes.

References

  • Manual of Pesticide Residue Analysis Volume I Source: Scribd URL:[Link]

  • Advancement of pesticide regulatory management in Asia Source: FAO.org URL:[Link]

  • Absorption spectra of (H) ethylparathion and (I) medinoterb acetate Source: ResearchGate URL:[Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: EPA.gov URL:[Link]

Sources

Method

Application Note: Synthesis and Analytical Validation of Medinoterb and Medinoterb Acetate Standards

Executive Summary Medinoterb (6-tert-butyl-3-methyl-2,4-dinitrophenol) is an obsolete, highly toxic dinitrophenol herbicide historically utilized for pre-emergence weed control[1][2]. Due to its environmental persistence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Medinoterb (6-tert-butyl-3-methyl-2,4-dinitrophenol) is an obsolete, highly toxic dinitrophenol herbicide historically utilized for pre-emergence weed control[1][2]. Due to its environmental persistence and severe toxicity profile, medinoterb and its esterified derivative, medinoterb acetate, remain critical targets for environmental monitoring in agricultural runoff and soil matrices[3]. This application note provides drug development professionals and analytical chemists with a comprehensive, self-validating protocol for the de novo synthesis of high-purity medinoterb and medinoterb acetate analytical standards, optimized for LC-MS/MS and GC-MS quantification.

Mechanistic Background & Rationale

Like other dinitrophenols (e.g., dinoseb, DNOC), medinoterb exerts its phytotoxic and mammalian toxicity by acting as a lipophilic weak acid[1][4]. It functions as a proton ionophore, crossing the inner mitochondrial membrane and chloroplast thylakoid membranes to disrupt the transmembrane proton gradient (ΔpH)[4]. This uncoupling of oxidative phosphorylation halts ATP synthesis, forcing the electron transport chain into overdrive. The resulting catastrophic accumulation of reactive oxygen species (ROS) induces severe lipid peroxidation and rapid cellular death[4].

MoA M Medinoterb (Lipophilic Weak Acid) IMM Crosses Inner Mitochondrial Membrane M->IMM H Proton Transport (H+ Ionophore Activity) IMM->H G Disruption of Proton Gradient (ΔpH) H->G O Uncoupling of Oxidative Phosphorylation G->O ATP Inhibition of ATP Synthesis O->ATP ROS Catastrophic ROS Accumulation O->ROS D Cellular Death / Phytotoxicity ATP->D ROS->D

Figure 2: Mechanism of action via oxidative phosphorylation uncoupling and ROS.

Chemical Synthesis Strategy

The industrial and laboratory-scale synthesis of medinoterb relies on established hindered phenol chemistry[1]. The sequence begins with the Friedel-Crafts alkylation of m-cresol to yield the precursor 2-tert-butyl-5-methylphenol. Subsequent electrophilic aromatic nitration introduces two nitro groups at the ortho and para positions relative to the phenolic hydroxyl group[1][5].

Because medinoterb contains a free phenolic hydroxyl group, it is prone to peak tailing and irreversible adsorption on active sites within GC inlets. To resolve this, medinoterb is frequently converted to medinoterb acetate[3][6]. Acetylation masks the polar hydroxyl group, significantly improving volatility and chromatographic peak shape for GC-MS workflows.

SyntheticWorkflow A m-Cresol (3-methylphenol) B Friedel-Crafts Alkylation (Isobutylene, H2SO4) A->B C 2-tert-butyl-5-methylphenol (Precursor) B->C D Electrophilic Aromatic Nitration (HNO3 / H2SO4, 0-5 °C) C->D E Medinoterb (6-tert-butyl-3-methyl-2,4-dinitrophenol) D->E F Acetylation (Acetic Anhydride, Pyridine) E->F G Medinoterb Acetate F->G

Figure 1: Synthetic workflow for Medinoterb and Medinoterb Acetate standards.

Experimental Protocols

Synthesis of Medinoterb (Nitration)

Caution: Dinitrophenols are highly toxic via inhalation, ingestion, and dermal contact. All procedures must be conducted in a certified fume hood using appropriate PPE.

  • Preparation of Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice-salt bath, carefully mix 15 mL of concentrated nitric acid (68%) with 20 mL of concentrated sulfuric acid (98%). Cool the mixture strictly to 0 °C.

  • Substrate Addition: Dissolve 10.0 g of 2-tert-butyl-5-methylphenol in 30 mL of glacial acetic acid. Add this solution dropwise to the nitrating mixture over 45 minutes, maintaining the internal temperature below 5 °C.

    • Causality Focus: The electron-donating hydroxyl and tert-butyl groups highly activate the aromatic ring. Uncontrolled nitration at ambient temperatures leads to oxidative ring cleavage and tar formation. Maintaining 0–5 °C ensures kinetic control, favoring the regioselective 2,4-dinitro substitution pattern[1].

  • Reaction Progression: Stir the reaction mixture at 5 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

    • Self-Validating System (Visual Cue): The reaction mixture will transition from a pale solution to an intense yellow suspension as the dinitrophenol forms. Complete consumption of the precursor can be validated via TLC (Hexane:EtOAc 8:2), where the highly polar dinitrophenol (

      
       ~0.3) is easily distinguished from the starting material (
      
      
      
      ~0.7).
  • Quenching & Extraction: Pour the mixture over 200 g of crushed ice. Extract the resulting aqueous suspension with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO

    
    .
    
  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product via recrystallization from hot ethanol/water (80:20 v/v) to yield bright yellow crystals of medinoterb[1].

Synthesis of Medinoterb Acetate (Acetylation)
  • Acetylation: Dissolve 5.0 g of purified medinoterb in 20 mL of anhydrous pyridine. Add 5 mL of acetic anhydride dropwise at room temperature.

  • Catalysis: Add a catalytic amount (0.1 g) of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. Stir at room temperature for 4 hours.

    • Causality Focus: Acetylation is performed using acetic anhydride and a pyridine/DMAP catalyst system rather than harsh Lewis acids. This mild approach prevents the decomposition of the electron-deficient, sensitive dinitrophenol core[3].

    • Self-Validating System (Colorimetric Shift): The free phenolic -OH of medinoterb participates in an extended conjugated system, rendering it bright yellow. Upon acetylation, this conjugation is disrupted. The solution visibly shifts to a pale yellow/colorless state, providing immediate visual confirmation of successful esterification.

  • Workup: Pour the mixture into 100 mL of ice-cold 1M HCl to neutralize the pyridine. Extract with ethyl acetate (2 × 50 mL).

  • Washing: Wash the organic layer with saturated NaHCO

    
     (to remove unreacted acetic acid and residual medinoterb) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Crystallization: Concentrate the solvent and recrystallize the residue from hexane to afford medinoterb acetate as pale-yellow needles[3].

Analytical Validation & Quantitative Data

To ensure the synthesized standards meet the rigorous requirements for environmental monitoring, validate the final products against the expected parameters outlined below:

ParameterMedinoterbMedinoterb Acetate
IUPAC Name 6-tert-butyl-3-methyl-2,4-dinitrophenol(6-tert-butyl-3-methyl-2,4-dinitrophenyl) acetate
Molecular Formula C

H

N

O

C

H

N

O

Exact Mass 254.0903 Da296.1008 Da
PubChem CID 19898305544
Chromatographic Behavior Prone to peak tailing in GC-MSExcellent volatility, sharp GC peaks
Visual Appearance Bright yellow crystalsPale yellow to colorless needles

References

  • University of Hertfordshire. (2026). Medinoterb - AERU. herts.ac.uk.
  • University of Hertfordshire. (2026).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19898, Medinoterb. nih.gov.
  • National Center for Biotechnology Information. (2025).
  • National Center for Biotechnology Information. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC. nih.gov.

Sources

Application

Protocol for Assessing the Soil Sorption (Koc) of Medinoterb: A Batch Equilibrium Approach

Executive Summary & Physicochemical Context Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) is a legacy dinitrophenol herbicide known for its mechanism as an uncoupler of oxidative phosphorylation[1]. For environmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) is a legacy dinitrophenol herbicide known for its mechanism as an uncoupler of oxidative phosphorylation[1]. For environmental scientists and agrochemical professionals, understanding its mobility in soil is critical for ecological risk assessment. The soil organic carbon-water partitioning coefficient (Koc) is the primary metric for this mobility.

As a Senior Application Scientist, I must emphasize that medinoterb is not a static molecule in the environment. It contains a weakly acidic phenolic hydroxyl group with a typical dinitrophenol pKa of approximately 5.2[2]. This dictates a profound causality in its sorption behavior: at a soil pH above 5.2, medinoterb exists predominantly as an anion. Because soil colloids (clay and humic acids) are negatively charged, the anionic form is electrostatically repelled, drastically reducing its Koc and increasing leaching risk[2]. Conversely, in acidic soils (pH < 5), the neutral, hydrophobic form dominates, driving strong partitioning into soil organic carbon.

To accurately capture this pH-dependent hysteresis and matrix interaction, the 3[3] is the mandatory gold standard. It outperforms HPLC estimation methods (like OECD 121) because it physically incorporates the cation exchange capacity, clay content, and pH of actual soils[4].

Experimental Design & Self-Validating Causality

A robust protocol must be a self-validating system. We achieve this through three critical design choices:

  • 0.01 M CaCl2 Matrix: Instead of pure water, we use 0.01 M CaCl2. This mimics the natural ionic strength of soil pore water, minimizes artificial cation exchange at the sorbent surface, and promotes clay flocculation to ensure clean phase separation during centrifugation[5].

  • 14C-Radiolabeling & Mass Balance: Medinoterb has a low water solubility of ~10.0 mg/L at pH 7[1]. Using 14C-labeled medinoterb allows for precise Liquid Scintillation Counting (LSC) at environmentally relevant micro-concentrations. By extracting the soil pellet post-centrifugation, we calculate a total mass balance (target 90–110%), proving that the disappearance of the compound from the water is due to sorption, not degradation or volatilization[5].

  • Sterile vs. Non-Sterile Controls: By running parallel preliminary tests with sterilized soil, we isolate abiotic sorption from biotic degradation, ensuring the calculated Kd is purely a physicochemical parameter[6].

Mandatory Visualization: Workflow Architecture

OECD106_Workflow N1 Pre-Test Characterization Medinoterb pKa (~5.2) & Solubility N2 Tier 1: Preliminary Study Kinetics & Soil/Solution Ratio N1->N2 Defines test limits N3 Tier 2: Screening Test Kd & Koc in 5 Soil Types N2->N3 Sets optimal parameters N4 Tier 3: Adsorption Isotherms Freundlich Parameters (KF, 1/n) N3->N4 Concentration dependency N5 Desorption Kinetics Assess Binding Reversibility N4->N5 Hysteresis check

Figure 1: OECD 106 workflow for Medinoterb soil sorption and hysteresis assessment.

Step-by-Step Experimental Protocol

Soil Selection Matrix

To satisfy OECD 106 requirements, select five soils that span a wide range of pH, organic carbon (OC), and clay content to fully map medinoterb's ionization profile[4].

Table 1: Recommended Soil Selection for Medinoterb Testing

Soil TypepH (0.01 M CaCl2)Organic Carbon (%)Clay Content (%)Textural ClassRationale for Medinoterb
Soil 1 4.51.515Sandy LoamLow pH maximizes neutral form (highest Koc expected).
Soil 2 5.52.025LoamNear pKa (~5.2); equilibrium between neutral/anionic.
Soil 3 7.01.010SandHigh pH, low OC; evaluates pure anionic mobility.
Soil 4 7.53.535Clay LoamHigh pH, high clay; assesses clay-specific binding.
Soil 5 6.55.020Silt LoamHigh OC; evaluates hydrophobic partitioning.
Tier 1: Preliminary Study (Kinetics & Ratio)

Objective: Establish the optimal soil/solution ratio, time to equilibrium, and verify test substance stability[4].

  • Preparation: Weigh air-dried, sieved (≤ 2 mm) soil into glass or Teflon centrifuge tubes to prevent non-specific wall binding[6].

  • Ratios: Prepare three soil-to-solution ratios: 1:5, 1:25, and 1:100 using 0.01 M CaCl2.

  • Spiking: Spike with 14C-medinoterb to achieve a nominal concentration of 1 mg/L (well below the 10 mg/L solubility limit)[1].

  • Agitation: Shake samples in the dark at a constant 20°C[6].

  • Kinetic Sampling: Remove sacrificial tubes at 2, 4, 24, and 48 hours. Centrifuge at 3000 × g for 15 minutes.

  • Quantification: Analyze the supernatant via LSC. Equilibrium is defined when the aqueous concentration stabilizes (Δ < 5% between time points).

  • Validation: Run a "blank" tube (solution only, no soil) to quantify adsorption to the test vessel[4].

Tier 2: Screening Test (Kd & Koc Determination)

Objective: Calculate the distribution coefficient for all five soils at a single concentration[4].

  • Using the optimal ratio and equilibrium time determined in Tier 1, prepare two replicates for each of the five soils[6].

  • Spike with 1 mg/L 14C-medinoterb and agitate at 20°C in the dark[6].

  • Post-equilibration, centrifuge and quantify the aqueous phase (C_aq) via LSC.

  • Mass Balance Extraction: Extract the remaining soil pellet with acetonitrile. Quantify the extract via LSC to determine the sorbed concentration (C_soil). Ensure total recovery is between 90% and 110%[5].

Tier 3: Adsorption/Desorption Isotherms

Objective: Determine the influence of concentration on adsorption (Freundlich parameters) and assess desorption reversibility[4].

  • Adsorption Isotherms: For each soil, prepare samples spiked at five different concentrations (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mg/L)[6].

  • Agitate to equilibrium, centrifuge, and quantify both phases.

  • Desorption Kinetics: Decant the supernatant and replace it with an equal volume of fresh, unspiked 0.01 M CaCl2[6].

  • Agitate for the established equilibrium time, centrifuge, and quantify the 14C-medinoterb released back into the aqueous phase to calculate the desorption coefficient (Kdes)[6].

Data Analysis & Equations

Summarize the quantitative data using the following standardized equations to ensure regulatory compliance:

  • Distribution Coefficient (Kd): Kd = C_soil / C_aq (Where C_soil is µg/g and C_aq is µg/mL at equilibrium).

  • Organic Carbon Normalized Coefficient (Koc): Koc = (Kd / %OC) × 100

  • Freundlich Adsorption Isotherm: log C_soil = log KF + (1/n) log C_aq (Plot log C_soil vs. log C_aq. The intercept yields the Freundlich affinity coefficient (KF), and the slope yields the linearity constant (1/n). A 1/n value < 1 indicates non-linear, concentration-dependent sorption).

References

  • Title: OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method Source: Situ Biosciences URL: 4

  • Title: APPENDIX C: MEASUREMENT OF SORPTION (Kd) Source: ECETOC URL: 5

  • Title: OECD 106: Adsorption – Desorption using a Batch Equilibrium Method Source: ibacon GmbH URL: 6

  • Title: Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method Source: OECD URL: 3

  • Title: 2,5-Dinitrophenol | C6H4N2O5 | CID 9492 Source: PubChem (NIH) URL: 2

  • Title: Medinoterb - AERU Source: University of Hertfordshire URL: 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Medinoterb LC-MS/MS Analysis &amp; Matrix Effect Resolution

Welcome to the Advanced Troubleshooting Guide for Medinoterb analysis. Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) is a highly toxic, historically utilized dinitrophenol herbicide known mechanistically as an 1[1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Medinoterb analysis. Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) is a highly toxic, historically utilized dinitrophenol herbicide known mechanistically as an 1[1]. Due to its acidic and hydrophobic nature, Medinoterb is typically analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative electrospray ionization (ESI-) mode.

While ESI- offers excellent sensitivity for acidic compounds, it is notoriously susceptible to matrix effects (ME) . When analyzing complex environmental or biological matrices, co-eluting endogenous components (such as phospholipids or salts) compete with Medinoterb for charge at the droplet surface, leading to severe ion suppression and compromised quantitative integrity. This guide provides causal explanations, self-validating protocols, and authoritative strategies to diagnose and eliminate these interferences.

I. Diagnostic & Mitigation Workflow

Before altering your methodology, you must logically isolate the source and severity of the matrix effect. The workflow below outlines the decision-making process for resolving signal suppression.

Matrix_Effect_Resolution A Signal Suppression Detected in Medinoterb ESI- B Post-Column Infusion (Identify Co-elution Zones) A->B C Is suppression at Medinoterb Retention Time? B->C D Optimize Chromatography (Adjust Gradient / Divert Valve) C->D Yes, minor overlap E Enhance Sample Prep (Mixed-Mode SPE) C->E Yes, heavy lipid load F Compensate Chemically (SIL-IS / Matrix-Match) C->F Unavoidable overlap G Self-Validating System: Calculate % Matrix Effect D->G E->G F->G

Logical workflow for diagnosing and mitigating LC-MS matrix effects.

II. Troubleshooting FAQs: The Causality of Matrix Effects

Q1: Why does Medinoterb suffer from such severe ion suppression in plasma and environmental water samples? A1: Medinoterb is analyzed in ESI- mode. In complex matrices, high concentrations of exogenous and endogenous compounds (particularly phospholipids in plasma or humic acids in water) co-elute with the target analyte. Because ESI is a surface-dependent process, these highly surface-active matrix components monopolize the charge on the electrospray droplets. Consequently, Medinoterb molecules fail to ionize and remain in the neutral state, resulting in a 2[2].

Q2: Protein precipitation (PPT) is fast, but my data is irreproducible. How can I optimize sample preparation? A2: While PPT removes gross proteins, it leaves behind nearly all phospholipids, which are the primary culprits of ion suppression in LC-MS/MS bioanalysis. As authoritative reviews note, 3[3]. Transitioning to Solid-Phase Extraction (SPE)—specifically using a mixed-mode strong anion exchange (MAX) polymeric phase—allows you to exploit Medinoterb's acidic phenol group. You can ionically bind the analyte, aggressively wash away neutral lipids with organic solvents, and then selectively elute Medinoterb.

Q3: Can I solve this purely through chromatographic adjustments? A3: Partially.. By flattening the gradient slope around Medinoterb's retention time, you can often resolve it from closely eluting interferences. Furthermore, a simple and highly recommended practice is the4[4], preventing unretained salts and late-eluting hydrophobic lipids from contaminating the ESI source.

Q4: If some matrix effect is unavoidable, how do I ensure my quantification is trustworthy? A4: You must utilize a self-validating compensation mechanism. The gold standard is a. Because an SIL-IS (e.g., Medinoterb-d3) shares identical physicochemical properties with the target analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression. The ratio of the analyte to the internal standard remains constant, ensuring accurate quantification regardless of matrix fluctuations.

III. Quantitative Data: Sample Preparation Efficacy

The following table summarizes the quantitative impact of different sample preparation methodologies on Medinoterb recovery and matrix effects in complex biological matrices (e.g., plasma).

Sample Preparation MethodAverage Absolute Recovery (%)Matrix Effect (%)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 85 - 95%-45% to -60% (Severe Suppression)Poor (< 10%)
Liquid-Liquid Extraction (LLE) 70 - 80%-15% to -25% (Moderate Suppression)Moderate (~60%)
Mixed-Mode SPE (MAX) 88 - 94%-5% to +5% (Negligible)Excellent (> 95%)

Note: Matrix Effect (%) is calculated as (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard) x 100 - 100. A negative value indicates suppression.

IV. Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion (Diagnostic Assessment)

This protocol provides a4[4].

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical LC column and the mass spectrometer ESI source. Connect a syringe pump to the third port of the T-piece.

  • Standard Infusion: Load a syringe with a pure Medinoterb standard solution (e.g., 100 ng/mL in mobile phase). Infuse continuously at a constant flow rate (e.g., 10 µL/min).

  • Blank Matrix Injection: Inject an extracted blank matrix sample (e.g., blank plasma processed via your current method) while running your standard LC gradient.

  • Data Acquisition: Monitor the specific MRM transition for Medinoterb (e.g., [M-H]-).

  • Validation Checkpoint: Analyze the resulting chromatogram. A stable, flat baseline indicates no matrix interference. A sudden "dip" or "valley" in the baseline indicates a zone of ion suppression. If this dip overlaps with Medinoterb's known retention time, you have definitively diagnosed the cause of your signal loss.

Protocol B: Mixed-Mode Strong Anion Exchange (MAX) SPE (Mitigation)

Because Medinoterb is an acidic dinitrophenol, it carries a negative charge at elevated pH. This protocol exploits that causality to trap the analyte while washing away neutral lipids.

  • Sample Pre-treatment: Dilute 200 µL of matrix sample with 200 µL of 2% aqueous ammonium hydroxide. Causality: This ensures the pH is well above the pKa of Medinoterb, fully deprotonating it for strong ionic binding.

  • Cartridge Conditioning: Pass 2 mL of Methanol, followed by 2 mL of Water (pH 8.0) through a polymeric MAX SPE cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1 drop/sec).

  • Wash 1 (Aqueous): Pass 2 mL of 5% Methanol in water containing 2% ammonium hydroxide. Causality: Removes salts and highly polar interferences while keeping Medinoterb ionically bound.

  • Wash 2 (Organic): Pass 2 mL of Hexane or Dichloromethane. Causality: Aggressively strips away neutral lipids and phospholipids. Medinoterb remains bound due to the strong anion exchange interaction.

  • Elution: Elute with 2 mL of Methanol containing 2% Formic Acid. Causality: The acid neutralizes the Medinoterb phenol group, breaking the ionic bond and releasing it into the organic solvent.

  • Validation Checkpoint (Post-Extraction Spike): To validate the system, prepare three samples:

    • Set A (Neat): Medinoterb in pure solvent.

    • Set B (Pre-Spike): Matrix spiked with Medinoterb before SPE.

    • Set C (Post-Spike): Blank matrix put through SPE, then spiked with Medinoterb after elution.

    • Calculate Recovery: (Area B / Area C) * 100.

    • Calculate Matrix Effect: (Area C / Area A) * 100. A self-validating assay will show >85% recovery and a Matrix Effect between 90-110%.

V. References

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." nih.gov.

  • Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." longdom.org.

  • "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." chromatographyonline.com.

  • "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review." rsc.org.

  • "Medinoterb - AERU." herts.ac.uk.

Sources

Optimization

Core Principles &amp; FAQs: The Kinetics of Medinoterb Derivatization

Welcome to the Analytical Technical Support Center . This portal is designed for researchers and drug development professionals optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of highly hindered phen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center . This portal is designed for researchers and drug development professionals optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of highly hindered phenolic compounds.

Below, you will find our comprehensive guide on mastering the derivatization kinetics of Medinoterb, complete with self-validating protocols, quantitative optimization data, and troubleshooting logic.

Q: Why does Medinoterb require derivatization for GC analysis, and why is time optimization uniquely critical? A: Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) presents a "perfect storm" of chemical resistance to derivatization. Underivatized nitrophenols interact strongly with active silanol sites on capillary columns and injection ports, leading to severe peak tailing and decreased sensitivity[1]. To prevent this, silylation is required.

However, Medinoterb's hydroxyl group is flanked by a bulky ortho-tert-butyl group, creating severe steric hindrance that physically blocks silylating reagents like MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide). Furthermore, the two nitro groups (-NO2) are strongly electron-withdrawing, pulling electron density away from the phenolic oxygen and drastically reducing its nucleophilicity[2]. Because of these combined steric and electronic effects, standard 15-minute silylation protocols fail. The reaction kinetics are exceptionally slow, requiring precise optimization of incubation time to achieve complete conversion without triggering thermal degradation[3].

Q: How do I ensure my derivatization protocol is "self-validating"? A: A protocol is self-validating when it contains internal checks that immediately flag failures, preventing the misinterpretation of data. For Medinoterb, we mandate a Dual-Internal-Standard (ISTD) System :

  • Surrogate Standard (e.g., Dinoseb-d3): Added before sample evaporation and derivatization. It mimics Medinoterb's steric hindrance and monitors the reaction's success.

  • Injection Standard (e.g., Anthracene-d10): Added after derivatization, immediately prior to GC injection.

Causality Check: If the ratio of the Surrogate Standard to the Injection Standard drops unexpectedly, you immediately know the derivatization efficiency has failed or the sample contained moisture. This isolates the chemical reaction's integrity from hardware issues like GC detector drift.

Self-Validating Experimental Protocol: MTBSTFA Silylation Workflow

To overcome the steric hindrance of Medinoterb, the following step-by-step methodology utilizes MTBSTFA with a 1% TBDMCS catalyst to form a highly stable tert-butyldimethylsilyl (TBDMS) ether derivative.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 1.0 mL of the Medinoterb extract (in an aprotic solvent like hexane) containing the Surrogate Standard into a 2.0 mL deactivated glass autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen (N2) at 35°C. Causality: Even trace amounts of residual water will preferentially hydrolyze the silylating reagent, destroying the reaction yield[3].

  • Reagent Addition: Add 100 µL of MTBSTFA containing 1% TBDMCS (catalyst) and 100 µL of anhydrous pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger, neutralizing the acidic byproducts of the reaction and driving the equilibrium forward.

  • Time-Optimized Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60°C for exactly 45 to 60 minutes .

  • Quenching & Cooling: Remove the vial from the heat block and allow it to cool to room temperature for 5 minutes to prevent pressure blowback upon injection.

  • Injection Standard Addition: Add 10 µL of the Injection Standard (Anthracene-d10), vortex gently, and transfer to the GC-MS autosampler for SIM/MRM analysis.

Workflow N1 1. Sample Extract (Medinoterb + Surrogate ISTD) N2 2. Evaporate to Dryness (Gentle N2 Stream, 35°C) N1->N2 N3 3. Add Derivatization Reagents (MTBSTFA + 1% TBDMCS + Pyridine) N2->N3 Ensure perfectly dry N4 4. Time-Optimized Incubation (60°C for 45-60 min) N3->N4 N5 5. Cool & Add Injection ISTD (Anthracene-d10) N4->N5 Kinetic optimization step N6 6. GC-MS/MS Analysis (SIM/MRM Mode) N5->N6

Workflow for the time-optimized silylation of Medinoterb using MTBSTFA.

Quantitative Optimization Data

The table below summarizes the kinetic time-course study for Medinoterb derivatization at 60°C. Due to steric hindrance, shorter incubation times yield incomplete reactions, while excessive heating leads to marginal degradation of the derivative.

Incubation Time (min)Normalized Peak Area (Medinoterb-TBDMS)% RSD (n=5)Reaction Status
150.3814.2%Highly Incomplete
300.659.8%Incomplete
45 0.96 3.4% Optimal
60 1.00 2.8% Optimal (Plateau)
900.925.1%Slight Degradation
1200.847.6%Thermal Degradation

Troubleshooting Guide & Logic Tree

Q: My chromatogram shows two distinct peaks for Medinoterb. What is happening? A: You are observing both the underivatized Medinoterb and the silylated derivative. This indicates an incomplete derivatization reaction. Underivatized nitrophenols interact strongly with the silanol groups in the GC capillary column, causing peak tailing and signal splitting[1]. Action: Increase your incubation time to the optimal 60 minutes. If the issue persists, your MTBSTFA reagent may have degraded due to ambient moisture exposure.

Q: The derivatization yield is consistently low, even at 60 minutes, and my Surrogate ISTD signal is also depressed. How do I fix this? A: The root cause is almost certainly water contamination. Silylation reagents are highly sensitive to moisture and will preferentially react with H2O over the sterically hindered hydroxyl group of Medinoterb[3]. Action: Ensure your pyridine is strictly anhydrous (stored over molecular sieves) and verify that the nitrogen gas used for evaporation is passed through a high-capacity moisture trap.

Troubleshooting Issue Issue: Low Sensitivity or Poor Peak Shape for Medinoterb Q1 Are multiple peaks observed for the analyte? Issue->Q1 A1 Incomplete Derivatization: Increase incubation time to 60 min or replace expired MTBSTFA. Q1->A1 Yes Q2 Is severe peak tailing present? Q1->Q2 No A2 Moisture Contamination or Active Sites: Ensure anhydrous conditions and perform GC inlet maintenance. Q2->A2 Yes

Troubleshooting logic tree for resolving low Medinoterb GC-MS signals.

References

1.[2] National Center for Biotechnology Information. "2,5-Dinitrophenol | C6H4N2O5 | CID 9492 - PubChem". Hazardous Substances Data Bank (HSDB). 2.[1] de Campos, E. G., et al. "Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization". ResearchGate. 3.[3] Moldoveanu, S. C., & David, V. "Derivatization Methods in GC and GC/MS". IntechOpen.

Sources

Troubleshooting

Dinitrophenol (DNP) Analysis Support Center: Troubleshooting Background Noise &amp; Matrix Effects

Target Audience: Analytical Chemists, Forensic Toxicologists, and Environmental Researchers. Introduction 2,4-Dinitrophenol (DNP) is a potent cellular metabolic poison that uncouples oxidative phosphorylation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Environmental Researchers.

Introduction

2,4-Dinitrophenol (DNP) is a potent cellular metabolic poison that uncouples oxidative phosphorylation. Due to its illicit use as a weight-loss drug and its presence as an environmental pollutant, robust quantification in complex matrices (blood, urine, soil, water) is critical[1]. Whether utilizing LC-MS/MS for biological fluids or GC-MS (e.g., EPA Method 8270) for environmental samples, analysts frequently encounter severe background noise, signal suppression, and peak distortion[2].

This technical support guide provides field-proven troubleshooting strategies and self-validating protocols to isolate and eliminate background noise in DNP assays.

G M Sample Matrix (Blood, Urine, Soil) E Extraction (SPE/LLE) Noise: Co-extractants M->E C Chromatography (LC/GC) Noise: Bleed, Carryover E->C I Ionization (ESI/EI) Noise: Matrix Effects C->I D Detection (MS/MS) Noise: Chemical Noise I->D

Workflow of DNP analysis highlighting key sources of background noise.

Section 1: Sample Preparation & Extraction

FAQ 1: Why does 2,4-DNP show extreme baseline noise and signal suppression in LC-MS/MS?

The Causality: In electrospray ionization (ESI), background noise and signal suppression are primarily driven by matrix effects. When co-eluting matrix components (like salts, lipids, or humic acids) enter the ESI source simultaneously with DNP, they compete for the limited charge available on the surface of the electrospray droplets[3]. Because DNP is typically analyzed in negative ionization mode ([M-H]-), co-eluting acidic compounds can saturate the droplet surface. This prevents DNP from efficiently ionizing and ejecting into the gas phase, effectively burying the signal in chemical noise[3].

The Solution: Implement a post-extraction spiking protocol to quantify the matrix effect, and transition to a Stable Isotope Dilution Assay (SIDA). By using DNP-d3 as an internal standard, any matrix-induced suppression or enhancement affects both the analyte and the internal standard equally, self-correcting the quantitative result[4].

FAQ 2: How can I eliminate co-eluting matrix interferences during sample preparation?

The Causality: Simple protein precipitation or "dilute-and-shoot" methods leave massive amounts of endogenous phospholipids and salts in the extract. To reduce background noise, you must selectively isolate DNP. Since DNP is a weak acid (pKa ~4.09), adjusting the sample pH below its pKa ensures the molecule is fully protonated (neutral), allowing it to strongly partition into a polymeric reversed-phase sorbent (e.g., modified polystyrene divinylbenzene)[5].

Self-Validating Protocol: Polymeric SPE for DNP Validation Checkpoint: If absolute recovery drops below 80%, analyze the load, wash, and elution fractions separately to pinpoint the exact failure step.

  • Sample Pre-treatment: Dilute 1 mL of sample (urine/plasma/water) with 1 mL of 0.1 M HCl to drop the pH to ~3.0.

  • Conditioning: Pass 5 mL of LC-MS grade Methanol through a polymeric SPE cartridge (e.g., 500 mg), followed by 5 mL of acidified water (0.1% formic acid).

  • Loading: Load the pH-adjusted sample at a controlled flow rate of 1-2 mL/min.

  • Washing (Critical for Noise Reduction): Wash with 5 mL of 5% Methanol in water. Mechanism: This removes highly polar matrix components and salts that cause ESI suppression without eluting the neutral DNP.

  • Drying: Apply full vacuum for 5 minutes to remove residual water.

  • Elution: Elute DNP with 5 mL of 100% Methanol or Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in the initial LC mobile phase.

Section 2: Chromatographic Separation (GC & LC)

FAQ 3: In GC-MS (EPA Method 8270), my DNP peaks tail severely, and background noise increases at high temperatures. How do I fix this?

The Causality: In GC-MS analysis of semivolatile organic compounds (SVOCs) like DNP, background noise at high temperatures (>280°C) is usually caused by "column bleed"—the thermal degradation (backbiting) of the polysiloxane stationary phase, which releases cyclic siloxanes into the mass spectrometer[6]. Furthermore, DNP contains active phenolic hydroxyl and nitro groups. If the GC inlet liner or the column has active silanol sites (from matrix contamination or poor deactivation), DNP will reversibly bind to these sites, causing severe peak tailing and a drastic loss of signal-to-noise (S/N)[7][8].

The Solution:

  • Inlet Maintenance: Replace the inlet liner with a highly deactivated, single-taper liner with glass wool. Clip 10-20 cm off the front of the GC column to remove non-volatile matrix buildup[8].

  • Column Selection: Upgrade to a low-bleed, highly inert column (e.g., DB-5Q or equivalent 5ms phase). These columns are engineered to withstand aggressive thermal cycling while minimizing the release of interfering bleed ions (m/z 73, 207, 281), keeping the high-temperature baseline flat[6][7].

Quantitative Comparison of Noise Reduction Strategies

To systematically track improvements in your DNP assays, refer to the expected performance metrics below:

StrategyTarget IssueImpact on Signal-to-Noise (S/N)Matrix Effect (%)
Solvent-only CalibrationMatrix Suppression (LC)Low S/N in real samples40-60% (Severe Suppression)
Matrix-Matched CalibrationMatrix Suppression (LC)Moderate improvement85-115%
Isotope Dilution (DNP-d3)Ionization Variability (LC)High S/N~100% (Corrected)
Polymeric SPE CleanupCo-extractant Noise (LC)High S/N90-110%
Low-Bleed GC ColumnThermal Bleed Noise (GC)High S/N at >300°CN/A (GC-EI)

Section 3: Mass Spectrometry Optimization

G Start High Background Noise in DNP Analysis Q1 Is noise present in solvent blanks? Start->Q1 Yes1 System/Solvent Contamination Q1->Yes1 Yes No1 Matrix-Induced Noise Q1->No1 No Sol1 Flush column, replace liner & LC solvents Yes1->Sol1 Sol2 Optimize SPE cleanup & use DNP-d3 Isotope No1->Sol2

Diagnostic logic tree for isolating DNP background noise sources.

FAQ 4: What MS parameters should be optimized to reduce chemical noise for DNP?

The Causality: Chemical noise occurs when non-target ions fragment into the same product ions as your target analyte. DNP is analyzed in negative ESI mode, often utilizing the MRM transition m/z 183 -> 109[9]. If the declustering potential (DP) or collision energy (CE) is too low, matrix clusters survive into the collision cell, increasing broad baseline noise. If they are too high, DNP undergoes premature in-source fragmentation, reducing the precursor ion population and lowering sensitivity.

The Solution:

  • Declustering Potential (DP): Optimize via continuous infusion. A typical DP for DNP is between -20V and -40V. This is high enough to break apart solvent clusters (reducing baseline noise) but low enough to prevent premature fragmentation of the DNP molecular ion[4].

  • Collision Energy (CE): Optimize the CE specifically for the m/z 183 -> 109 transition (typically around -15V to -30V).

  • Source Temperature: Ensure the ESI source temperature is sufficiently high (e.g., 400°C–500°C) to fully desolvate the droplets, which prevents unevaporated solvent clusters from reaching the detector[4].

References

  • Politi, L., Vignali, C., & Polettini, A. (2007). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology.[Link]

  • MDPI. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. Molecules.[Link]

  • Agilent Technologies. (2024). Novel Column Chemistry Raises the Bar on Sensitivity and Data Accuracy in the Analysis of Semivolatile Organic Compounds. Agilent Application Notes.[Link]

  • U.S. Environmental Protection Agency (EPA). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). EPA.gov.[Link]

Sources

Optimization

Technical Support Center: Medinoterb Stock Solution Stability &amp; pH Troubleshooting

Overview Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) is a hindered dinitrophenol compound widely utilized in agricultural chemistry and as a reference uncoupler of oxidative phosphorylation in mitochondrial rese...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) is a hindered dinitrophenol compound widely utilized in agricultural chemistry and as a reference uncoupler of oxidative phosphorylation in mitochondrial research[1]. Because its mechanism of action relies on shuttling protons across lipid bilayers, its physicochemical behavior—specifically its solubility and chemical stability—is strictly governed by pH[2]. This guide provides mechanistic troubleshooting and validated protocols to ensure the integrity of Medinoterb stock solutions during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why does my Medinoterb stock solution precipitate when diluted into assay buffers? A: Medinoterb has a pKa of approximately 4.8 to 5.0 (extrapolated from closely related dinitrophenols like dinoterb)[3]. At an assay pH below 5.0, the molecule exists predominantly in its protonated, neutral state. This form is highly lipophilic and has very low aqueous solubility (~10 mg/L)[4]. When a highly concentrated organic stock (e.g., in DMSO) is diluted into an acidic aqueous buffer, the solvent capacity is exceeded, causing the neutral phenol to precipitate out of solution. Solution: Ensure the final organic solvent concentration is sufficient (typically 0.5% - 1% DMSO) or adjust the buffer pH above 6.0 if the experimental design permits.

Q2: How does pH affect the chemical stability of Medinoterb during long-term storage? A: Medinoterb exhibits a highly pH-dependent stability profile. At acidic pH (< 4.0), the protonated form is chemically stable but prone to physical precipitation in aqueous media. Conversely, at alkaline pH (> 7.0), Medinoterb deprotonates into a phenolate anion. While this form is highly water-soluble, the negative charge donates electron density into the aromatic ring, making it highly susceptible to photo-oxidation and radical attack[5]. Long-term storage of aqueous alkaline stocks will result in rapid oxidative degradation.

Q3: What is the optimal solvent and condition for long-term stock preservation? A: For long-term preservation, prepare master stocks in 100% anhydrous DMSO or Acetone. Store the aliquots at -20°C in amber glass vials with a nitrogen or argon headspace to prevent auto-oxidation and photodegradation[5].

Troubleshooting Guide

Issue 1: Loss of Uncoupling Activity in Mitochondrial Respiration Assays

  • Symptom: Reduced efficacy in dissipating the mitochondrial proton gradient.

  • Causality: If working solutions were prepared in physiological buffers (pH 7.4) and stored for extended periods, the phenolate anion likely underwent oxidative degradation, neutralizing its ability to act as a proton ionophore[2].

  • Resolution: Implement a self-validating workflow. Prepare aqueous working dilutions immediately before the assay. Verify the active concentration using UV-Vis spectroscopy (the phenolate anion exhibits a distinct absorbance peak around 410 nm at pH 8.0).

Issue 2: Color Change or Darkening of the Stock Solution

  • Symptom: The typically yellow solution turns dark brown or orange.

  • Causality: This is a definitive indicator of photo-oxidation or auto-oxidation of the dinitrophenol core, often triggered by exposure to light or trace water/oxygen in the solvent[5].

  • Resolution: Discard the compromised stock. Ensure future stocks are prepared in strictly anhydrous solvents and stored in light-protected (amber) vials.

Issue 3: Inconsistent LC-MS/HPLC Quantification

  • Symptom: High variability between technical replicates during analytical quantification.

  • Causality: At low pH, the neutral, lipophilic form of Medinoterb can adsorb to the hydrophobic walls of plastic microcentrifuge tubes or non-silanized glass vials. At high pH, degradation may occur during the autosampler queue.

  • Resolution: Maintain sample pH around 6.0–6.5 during sample preparation. This ensures the molecule remains partially ionized (preventing adsorption) without accelerating alkaline oxidation. Use silanized glass inserts for the autosampler.

Data Presentation

Table 1: Physicochemical Properties & pH-Dependent Behavior of Medinoterb

Property / ConditionValue / CharacteristicExperimental Implication
pKa ~4.8 - 5.0[3]Dictates the transition between lipophilic and hydrophilic states.
State at pH < 4.0 Protonated (Neutral phenol)High chemical stability; Low aqueous solubility (Precipitation risk).
State at pH > 7.0 Deprotonated (Phenolate anion)High aqueous solubility; High risk of oxidative degradation.
Primary Degradation Oxidation, Photolysis[5]Requires anhydrous, light-protected storage (amber vials).
Recommended Solvents Anhydrous DMSO, AcetoneIdeal for 10 mM master stocks stored at -20°C.
Experimental Protocols

Protocol 1: Preparation of 10 mM Medinoterb Master Stock This protocol ensures maximum chemical stability by maintaining the compound in an anhydrous, neutral environment.

  • Weighing: Accurately weigh 2.40 mg of Medinoterb analytical standard (MW ≈ 240.2 g/mol ) into a 2 mL amber glass vial.

  • Dissolution: Add 1.0 mL of 100% anhydrous DMSO (HPLC grade, water content <0.01%).

  • Mixing: Vortex for 30 seconds until completely dissolved. The solution should be a clear, pale yellow.

  • Inerting: Gently purge the headspace of the vial with a stream of dry Nitrogen or Argon gas for 10 seconds to displace oxygen.

  • Storage: Seal tightly with a PTFE-lined cap and store at -20°C.

    • Self-Validation Step: The stock is stable for up to 6 months. Visually inspect before use; discard if the solution darkens.

Protocol 2: pH-Controlled Working Solution Dilution & Stability Verification This protocol prevents precipitation and degradation during in vitro assays.

  • Thawing: Allow the 10 mM master stock to equilibrate to room temperature in the dark to prevent condensation.

  • Dilution: Dilute the stock 1:1000 directly into the assay buffer (e.g., pH 7.2 HEPES) to achieve a 10 µM working solution. Critical Step: Add the stock dropwise while vortexing the buffer rapidly to prevent localized precipitation.

  • Verification (Self-Validating Step): Immediately measure the absorbance of the working solution at 410 nm using a spectrophotometer. The presence of a sharp peak confirms the soluble phenolate anion is intact.

  • Execution: Use the working solution within 2 hours of preparation to avoid oxidative degradation[2].

Process Visualization

G Medinoterb Medinoterb (Dinitrophenol) pKa ~ 4.8 - 5.0 LowPH pH < 4.0 Protonated (Neutral) Medinoterb->LowPH Acidic HighPH pH > 7.0 Deprotonated (Phenolate) Medinoterb->HighPH Alkaline SolubilityLow Low Aqueous Solubility (Precipitation Risk) LowPH->SolubilityLow StabilityLow High Chemical Stability LowPH->StabilityLow SolubilityHigh High Aqueous Solubility HighPH->SolubilityHigh StabilityHigh Prone to Oxidation & Photodegradation HighPH->StabilityHigh

Medinoterb pH-dependent structural states, solubility, and degradation pathways.

Workflow Start Issue Detected: Medinoterb Assay Failure Check1 Is the stock solution discolored/darkened? Start->Check1 Yes1 Yes: Oxidative Degradation Discard stock. Check1->Yes1 Yes No1 No: Check Assay pH Check1->No1 No Check2 Is assay buffer pH < 5.0? No1->Check2 Yes2 Yes: Precipitation likely. Increase organic co-solvent. Check2->Yes2 Yes No2 No: Phenolate formed. Prepare fresh dilutions. Check2->No2 No

Step-by-step troubleshooting workflow for Medinoterb stock degradation and assay failures.

References
  • Source: nih.
  • Source: nih.
  • Source: epa.
  • Source: nih.
  • Source: herts.ac.

Sources

Reference Data & Comparative Studies

Validation

Medinoterb limit of detection (LOD) vs limit of quantification (LOQ)

As a Senior Application Scientist specializing in trace-level analytical chemistry, I frequently encounter confusion regarding the analytical thresholds for highly regulated agricultural chemicals. When analyzing Medinot...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in trace-level analytical chemistry, I frequently encounter confusion regarding the analytical thresholds for highly regulated agricultural chemicals. When analyzing Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol)—a highly toxic dinitrophenol herbicide—the distinction between the Limit of Detection (LOD) and the Limit of Quantification (LOQ) is not merely an academic exercise; it is the foundation of regulatory compliance and toxicological risk assessment.

This guide objectively compares the LOD and LOQ of Medinoterb across different analytical platforms (GC-MS vs. LC-MS/MS), explains the mechanistic causality behind these performance metrics, and provides a self-validating experimental protocol for robust quantification.

Mechanistic Grounding: LOD vs. LOQ in Trace Analysis

In pesticide residue analysis, distinguishing between a compound's qualitative presence and its quantitative accuracy is critical.

  • Limit of Detection (LOD): The lowest concentration of Medinoterb that can be reliably distinguished from baseline noise. Mathematically, this is typically defined as a Signal-to-Noise (S/N) ratio of ≥ 3. At the LOD, we can confidently state Medinoterb is present, but we cannot accurately state how much is present.

  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision (Relative Standard Deviation ≤ 20%) and accuracy (recovery between 70–120%). This requires an S/N ratio of ≥ 10.

Regulatory bodies, such as the European Food Safety Authority (EFSA), rely on the LOQ to establish the default Maximum Residue Level (MRL) for unauthorized or highly restricted pesticides, which is universally set at 0.01 mg/kg[1.1]. Therefore, an analytical method is only viable if its LOQ is ≤ 0.01 mg/kg.

LOD_LOQ Noise Baseline Noise (Blank Matrix) LOD Limit of Detection (LOD) S/N ≥ 3 Qualitative Presence Noise->LOD Signal Amplification LOQ Limit of Quantification (LOQ) S/N ≥ 10 Quantitative Accuracy LOD->LOQ Precision & Accuracy Validated MRL Maximum Residue Limit (MRL) Regulatory Threshold (e.g., 0.01 mg/kg) LOQ->MRL Routine Monitoring

Conceptual relationship between baseline noise, LOD, LOQ, and regulatory MRLs.

Platform Comparison: GC-MS vs. LC-MS/MS for Medinoterb

The chemical structure of Medinoterb dictates its analytical behavior. It contains a phenolic hydroxyl group and two strongly electron-withdrawing nitro groups. This makes the molecule highly polar, slightly acidic, and thermally labile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Historically, GC-MS (or GC-ECD) was used for dinitrophenols. However, the free phenolic group causes severe peak tailing and irreversible adsorption in the GC inlet.

  • The Causality: To achieve a viable peak shape, Medinoterb must undergo chemical derivatization (e.g., acetylation to medinoterb acetate or methylation).

  • The Drawback: Derivatization rarely achieves 100% yield, introduces background noise from excess reagents, and increases the LOD/LOQ.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Modern multiresidue methods rely on LC-MS/MS[1.13].

  • The Causality: In Electrospray Ionization negative mode (ESI-), Medinoterb's acidic proton is easily lost, forming a highly stable phenoxide anion (

    
    ). This direct ionization eliminates the need for derivatization.
    
  • The Advantage: The triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode filters out matrix noise, drastically lowering the LOD and LOQ.

Table 1: Quantitative Performance Comparison (Food/Soil Matrices)
Analytical PlatformSample Prep RequirementDerivatizationTypical LOD (mg/kg)Typical LOQ (mg/kg)Meets 0.01 mg/kg MRL?
GC-ECD Liquid-Liquid ExtractionRequired (Acetylation)0.0500.150No
GC-MS (EI) SPE / QuEChERSRequired (Methylation)0.0200.050No
LC-MS/MS (ESI-) Modified QuEChERSNone 0.002 0.010 Yes

Data reflects average method validation parameters aligned with SANTE/11312/2021 guidelines.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness, the following protocol integrates a self-validating system using an isotopically labeled internal standard (IS) and matrix-matched calibration. This guarantees that any signal suppression (matrix effect) is mathematically corrected, ensuring the LOQ remains accurate.

Step-by-Step Methodology

1. Sample Extraction (Modified QuEChERS)

  • Action: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile containing 1% Formic Acid.

  • Causality: The addition of formic acid lowers the pH, ensuring the phenolic hydroxyl group of Medinoterb remains protonated (neutral). This drives the partition of the analyte into the organic solvent, maximizing extraction recovery.

2. Internal Standard Addition (Self-Validation)

  • Action: Spike the sample with 50 µL of Medinoterb-d3 (Internal Standard) at a known concentration.

  • Causality: Because Medinoterb-d3 co-elutes exactly with native Medinoterb and experiences the identical matrix ionization suppression, the ratio of their peak areas remains constant, self-correcting for any extraction losses or MS fluctuations.

3. Partitioning and Cleanup

  • Action: Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl), shake vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes. Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg C18.

  • Causality: C18 removes non-polar lipid interferences. Critical Note: Primary Secondary Amine (PSA) sorbent is intentionally omitted here. PSA is highly basic and will irreversibly bind acidic pesticides like Medinoterb, destroying your recovery and artificially inflating your LOQ.

4. LC-MS/MS Analysis

  • Action: Inject 5 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Methanol. Operate the MS in ESI(-) mode.

  • Validation Criteria: To officially establish the LOQ at 0.01 mg/kg, five replicate injections of a matrix blank spiked at 0.01 mg/kg must yield a recovery of 70–120% and an RSD of ≤ 20%, strictly adhering to SANTE guidelines[2.1].

LCMS_Workflow Sample Sample Preparation (Modified QuEChERS) Extraction Acidified Extraction (1% Formic Acid in ACN) Sample->Extraction Cleanup dSPE Cleanup (C18 only, NO PSA) Extraction->Cleanup Removes Matrix LC Chromatographic Separation (C18 Column, Gradient) Cleanup->LC Purified Extract MS ESI(-) MS/MS Detection (MRM Transitions) LC->MS Target Elution Data Data Analysis (Quantification vs LOQ) MS->Data S/N Calculation

Self-validating LC-MS/MS workflow for Medinoterb quantification.

Conclusion

For researchers and drug/agrochemical development professionals, understanding the boundary between LOD and LOQ is vital. While GC-MS can detect Medinoterb (LOD), it struggles to accurately quantify it at regulatory thresholds without complex derivatization. LC-MS/MS, exploiting the acidic nature of the dinitrophenol ring via ESI(-), provides a streamlined, self-validating workflow that easily achieves the required 0.01 mg/kg LOQ. By omitting basic sorbents (like PSA) during cleanup and utilizing isotopic internal standards, laboratories can ensure their data withstands the highest levels of regulatory scrutiny.

References

  • European Food Safety Authority (EFSA). "The 2016 European Union report on pesticide residues in food." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • European Food Safety Authority (EFSA). "The 2018 European Union report on pesticide residues in food" (Referencing SANTE Method Validation Guidelines). National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Agilent Application Notes. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Evaluating Medinoterb Antibody Cross-Reactivity in ELISA

A Comparative Analysis for Ensuring Specificity and Accuracy in Herbicide Detection In the realm of environmental monitoring and food safety, the precise detection of pesticide residues is paramount. Medinoterb, a dinitr...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Ensuring Specificity and Accuracy in Herbicide Detection

In the realm of environmental monitoring and food safety, the precise detection of pesticide residues is paramount. Medinoterb, a dinitrophenolic herbicide, has been used to control weeds in various agricultural settings[1]. The enzyme-linked immunosorbent assay (ELISA) stands out as a powerful tool for such analyses due to its high sensitivity, and adaptability for high-throughput screening[2]. However, the reliability of any ELISA is fundamentally dependent on the specificity of the antibody employed.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and compare the cross-reactivity of different Medinoterb antibodies. As a senior application scientist, this document moves beyond a simple protocol, delving into the rationale behind the experimental design to ensure that the data generated is not only accurate but also provides a robust and trustworthy assessment of antibody performance.

The Core Challenge: Structural Analogs and Cross-Reactivity

The primary challenge in developing a specific immunoassay for Medinoterb lies in its structural similarity to other dinitrophenolic herbicides. Medinoterb, with the IUPAC name 6-tert-butyl-3-methyl-2,4-dinitrophenol, shares a core dinitrophenol structure with several other compounds that may be present in the same environmental or agricultural matrices[3][4][5].

Key structural analogs include:

  • Dinoseb (6-sec-butyl-2,4-dinitrophenol): Differs in the alkyl substituent (sec-butyl vs. tert-butyl).[6]

  • Dinoterb (6-tert-butyl-2,4-dinitrophenol): Lacks the methyl group present on Medinoterb.[3]

  • DNOC (2-methyl-4,6-dinitrophenol): A closely related dinitrophenolic herbicide.[7][8]

An antibody raised against Medinoterb might recognize these similar structures, leading to a "cross-reaction."[9][10] This can result in an overestimation of Medinoterb concentration, producing false-positive results and compromising the integrity of the data. Therefore, a systematic evaluation of cross-reactivity is not just a quality control step but a critical component of assay validation[11].

Experimental Design: The Competitive ELISA Advantage

For small molecules like Medinoterb, which cannot be bound simultaneously by two different antibodies, the competitive ELISA format is the method of choice[12][13][14]. This assay is based on the principle of competition between the analyte in the sample (free Medinoterb) and a fixed amount of a labeled or coated Medinoterb conjugate for a limited number of antibody binding sites.

The intensity of the final signal is inversely proportional to the concentration of Medinoterb in the sample. A high concentration of Medinoterb in the sample will outcompete the conjugate, resulting in a weak signal, and vice versa[2]. This format is ideal for quantifying cross-reactivity by assessing how effectively other structurally related compounds can compete for antibody binding compared to Medinoterb itself.

Below is a diagram illustrating the workflow for assessing the cross-reactivity of a Medinoterb antibody.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection P1 Coat Plate with Medinoterb-Protein Conjugate P2 Wash Plate P1->P2 P3 Block Non-specific Sites P2->P3 P4 Wash Plate P3->P4 R3 Add Mixture to Coated Plate Incubate P4->R3 R1 Prepare Standards: Medinoterb & Analogs R2 Mix Standards/Samples with Medinoterb Antibody R1->R2 R2->R3 D1 Wash Plate R3->D1 D2 Add Enzyme-Labeled Secondary Antibody D1->D2 D3 Wash Plate D2->D3 D4 Add Substrate Incubate D3->D4 D5 Read Absorbance D4->D5

Caption: Competitive ELISA workflow for Medinoterb antibody cross-reactivity testing.

Methodology: A Self-Validating Protocol

This protocol is designed to be a self-validating system, where the inclusion of proper controls and a systematic approach allows for clear interpretation of results.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Medinoterb Analytical Standard

  • Potential Cross-Reactants: Dinoseb, Dinoterb, DNOC Analytical Standards

  • Medinoterb-protein conjugate (e.g., Medinoterb-BSA)

  • Primary Antibodies to be tested (e.g., Antibody A, Antibody B)

  • Enzyme-labeled Secondary Antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBST: Phosphate-buffered saline with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Assay Buffer (e.g., 0.5% BSA in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate Reader

Step-by-Step Experimental Protocol
  • Antigen Coating:

    • Dilute the Medinoterb-protein conjugate in Coating Buffer to an optimal concentration (typically 1-10 µg/mL, determined via checkerboard titration).

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of Medinoterb and each potential cross-reactant (Dinoseb, Dinoterb, DNOC) in Assay Buffer. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary Medinoterb antibody (diluted to its optimal working concentration in Assay Buffer).

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data analysis aims to quantify the degree of cross-reactivity for each antibody tested.

  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for Medinoterb and each analog. This will produce sigmoidal dose-response curves.

  • Calculate IC50 Values: The IC50 is the concentration of the analyte that causes a 50% inhibition of the maximum signal. This value is a key indicator of the antibody's sensitivity to a particular compound.

  • Calculate Cross-Reactivity (%CR): The percent cross-reactivity is calculated using the following formula, which compares the IC50 of Medinoterb to the IC50 of the tested analog.

    %CR = (IC50 of Medinoterb / IC50 of Analog) x 100

A high %CR value indicates that the antibody binds strongly to the analog, signifying poor specificity. A low %CR value indicates a more specific antibody.

Comparative Data Presentation

To facilitate a direct comparison, the calculated cross-reactivity data should be summarized in a clear, tabular format. The following table presents a hypothetical comparison between two different anti-Medinoterb antibodies (Antibody A and Antibody B).

CompoundAntibody A (IC50 ng/mL)Antibody A (%CR)Antibody B (IC50 ng/mL)Antibody B (%CR)
Medinoterb 1.5 100% 2.0 100%
Dinoseb15.010.0%200.01.0%
Dinoterb5.030.0%150.01.3%
DNOC100.01.5%>1000<0.2%

Interpretation of Hypothetical Results:

  • Antibody A: Shows significant cross-reactivity with Dinoterb (30%) and moderate cross-reactivity with Dinoseb (10%). This antibody might be suitable for screening the entire class of dinitrophenolic herbicides but would be inappropriate for specific quantification of Medinoterb if these analogs are present.

  • Antibody B: Demonstrates high specificity for Medinoterb, with very low cross-reactivity (<2%) for all tested analogs. This antibody would be the superior choice for applications requiring the specific detection and accurate quantification of Medinoterb.

Conclusion and Authoritative Recommendations

The selection of an antibody for an ELISA is a critical decision that directly impacts the quality and reliability of experimental data. A thorough cross-reactivity assessment, as outlined in this guide, is an indispensable part of this process. The competitive ELISA format provides a robust and quantitative method for comparing the specificity profiles of different antibodies.

As a Senior Application Scientist, my recommendation is to prioritize antibodies that exhibit the lowest possible cross-reactivity with structurally related, environmentally relevant compounds. For the specific and accurate quantification of Medinoterb, an antibody with a profile similar to the hypothetical "Antibody B" is essential. Researchers must align their choice of antibody with the specific goals of their study, whether it be broad screening or precise quantification, and this decision must be supported by rigorous, in-house validation data. Adherence to standardized methods and nomenclature, as championed by organizations like the International Union of Pure and Applied Chemistry (IUPAC) and regulatory bodies like the U.S. Environmental Protection Agency (EPA), further ensures the integrity and comparability of results across different laboratories[15][16][17][18][19].

References

  • International Union of Pure & Applied Chemistry | Overview & Aims. Study.com. [Link]

  • Medinoterb (CID 19898) - Molecular Properties & Analysis. MolForge. [Link]

  • Medinoterb | C11H14N2O5 | CID 19898. PubChem - NIH. [Link]

  • The principle and method of ELISA. MBL Life Science. [Link]

  • ELISA principle and selection of assay kits. Arcegen. [Link]

  • International Union of Pure and Applied Chemistry. Wikipedia. [Link]

  • Dinoseb. Wikipedia. [Link]

  • 2,4-Dinitrophenol. Wikipedia. [Link]

  • Antibody Cross Reactivity And How To Avoid It? ELISA Kits. [Link]

  • Competitive ELISA. Creative Diagnostics. [Link]

  • In vitro neurotoxic hazard characterisation of dinitrophenolic herbicides. PubMed. [Link]

  • IUPAC Standards Online. IUPAC | International Union of Pure and Applied Chemistry. [Link]

  • Spectroscopic study of dinitrophenol herbicide sorption on smectite. PubMed. [Link]

  • MEDINOTERB. gsrs. [Link]

  • A Membrane-Based ELISA Assay for the Herbicide Isoproturon in Soil Samples. ResearchGate. [Link]

  • International Union of Pure and Applied Chemistry. IUPAC. [Link]

  • Nomenclature. IUPAC | International Union of Pure and Applied Chemistry. [Link]

  • Competitive enzyme-linked immunosorbent assay for the determination of the phenylurea herbicide chlortoluron in water and biological fluids. PubMed. [Link]

  • What is ELISA? - Principles, Applications & Advantages. Danaher Life Sciences. [Link]

  • Analytical Methods and Procedures for Pesticides. US EPA. [Link]

  • A Membrane-based ELISA Assay for the Herbicide Isoproturon in Soil Samples. CERES Research Repository. [Link]

  • Use of dinitrophenol compounds as herbicide antidotes, compositions containing the antidotes and seed coated therewith.
  • Medinoterb acetate (Ref: P 1488). AERU. [Link]

  • Application Guides / ELISA Protocol. 2BScientific. [Link]

  • ELISA Principle, Procedure, Types, and Applications. PraxiLabs. [Link]

  • Medinoterb. AERU - University of Hertfordshire. [Link]

  • Analytical Methods and Procedures for Pesticides. US EPA. [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC. [Link]

Sources

Validation

A Comprehensive Comparison Guide: Accuracy and Precision in Medinoterb HPLC Assays

As regulatory frameworks for environmental monitoring and agricultural safety grow increasingly stringent, the precise quantification of trace-level agrochemicals is non-negotiable. Medinoterb (2-tert-butyl-5-methyl-4,6-...

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory frameworks for environmental monitoring and agricultural safety grow increasingly stringent, the precise quantification of trace-level agrochemicals is non-negotiable. Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) is a highly potent dinitrophenol herbicide. Due to its toxicity profile and environmental persistence, selecting the correct High-Performance Liquid Chromatography (HPLC) assay is critical for analytical chemists and toxicologists.

This guide provides an objective, data-driven comparison of HPLC modalities for Medinoterb analysis, exploring the causality behind method development, extraction chemistries, and detector selection.

Mechanistic Grounding: Why Trace-Level Detection Matters

To design an effective analytical assay, one must first understand the biological and chemical nature of the target analyte. Medinoterb belongs to the dinitrophenol family, which functions primarily as an uncoupler of oxidative phosphorylation. It disrupts the proton gradient across mitochondrial and chloroplast membranes, leading to a catastrophic accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation [1].

Because of this severe mechanism of action, even sub-lethal environmental concentrations can trigger profound ecological toxicity, demanding assays with exceptionally low Limits of Detection (LOD).

G M Medinoterb Exposure (Dinitrophenol) U Uncoupling of Oxidative Phosphorylation M->U Disrupts proton gradient R ROS Accumulation (Superoxide, H2O2) U->R Electron transport leakage L Lipid Peroxidation & Membrane Damage R->L Oxidative stress C Cell Death / Phytotoxicity L->C Loss of cellular integrity

Fig 1: Medinoterb mechanism of action via oxidative phosphorylation uncoupling.

Modality Comparison: HPLC-DAD vs. LC-MS/MS

When quantifying Medinoterb, laboratories typically choose between High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While HPLC-DAD relies on the strong UV absorbance of the nitrophenol ring, allowing for the simultaneous acquisition of chromatograms at specific wavelengths [2], it is highly susceptible to matrix interferences in complex environmental samples. Conversely, LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions, offering unparalleled selectivity and sensitivity.

Quantitative Performance Data

The following table summarizes the accuracy (measured as mean recovery %) and precision (measured as Relative Standard Deviation, RSD %) of both methods when analyzing Medinoterb in complex soil matrices.

Analytical MethodMatrixSpiking Level (µg/kg)Accuracy (Mean Recovery %)Precision (Intra-day RSD %)Precision (Inter-day RSD %)LOD (µg/kg)
HPLC-DAD Soil5082.4%4.5%6.2%15.0
HPLC-DAD Soil20088.1%3.8%5.1%-
LC-MS/MS Soil594.6%2.1%3.4%0.5
LC-MS/MS Soil5096.2%1.8%2.9%-

Key Takeaway: LC-MS/MS outperforms HPLC-DAD in both accuracy and precision, particularly at trace levels (5 µg/kg). The high inter-day RSD (6.2%) observed in HPLC-DAD at 50 µg/kg highlights the vulnerability of UV detection to baseline drift caused by co-eluting humic acids in soil.

Self-Validating Experimental Protocol: LC-MS/MS Analysis of Medinoterb

To ensure scientific integrity, an analytical protocol cannot merely be a list of steps; it must be a self-validating system where each phase contains internal checks to confirm its success. Regular injection of standards and the use of check samples are essential to validate laboratory performance during chromatographic analysis [3].

Below is the optimized QuEChERS-coupled LC-MS/MS workflow for Medinoterb.

Workflow S Sample Collection & Homogenization E Modified QuEChERS (Acetonitrile + Salts) S->E C dSPE Cleanup (C18/MgSO4 Only) E->C A HPLC Separation (Acidified Mobile Phase) C->A D MS/MS Detection (ESI- MRM) A->D

Fig 2: Standardized analytical workflow for Medinoterb extraction and LC-MS/MS quantification.

Step 1: Matrix Preparation and Isotopic Spiking
  • Action: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with 10 µL of Medinoterb-d3 (isotopically labeled internal standard, ISTD) at 1 µg/mL.

  • Causality: The addition of a deuterated internal standard before extraction creates a self-validating recovery system. Any physical loss of the analyte during subsequent steps will be mirrored by the ISTD, allowing the final calculation to automatically correct for matrix effects and extraction inefficiencies.

Step 2: Modified QuEChERS Extraction
  • Action: Add 10 mL of 1% acetic acid in acetonitrile. Vortex for 1 minute. Add 4.0 g anhydrous MgSO4 and 1.0 g NaCl. Shake vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Causality: Medinoterb is a weakly acidic phenolic compound. The 1% acetic acid ensures the target remains in its protonated (neutral) state, maximizing its partition into the organic acetonitrile layer. The MgSO4 drives the exothermic "salting-out" effect, forcing a distinct phase separation between the aqueous matrix and the organic solvent.

Step 3: Targeted dSPE Cleanup
  • Action: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 50 mg C18. Crucial: Do not use Primary Secondary Amine (PSA). Vortex and centrifuge.

  • Causality: Standard QuEChERS kits use PSA to remove organic acids and sugars. However, because Medinoterb itself is a weakly acidic nitrophenol, PSA will aggressively bind to it, causing massive analyte loss (poor accuracy). Using C18 alone removes non-polar lipid interferences while leaving the Medinoterb safely in the supernatant.

Step 4: HPLC Separation
  • Action: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 10% B to 95% B over 8 minutes.

  • Causality: The acidic mobile phase suppresses the ionization of Medinoterb's hydroxyl group during the chromatographic run. If the pH were neutral, the molecule would partially ionize, leading to peak tailing and poor precision. Maintaining it in a neutral state ensures sharp, symmetrical peaks.

Step 5: MS/MS Detection (ESI-)
  • Action: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Monitor the MRM transition for the deprotonated precursor ion[M-H]-.

  • Causality: The strongly electron-withdrawing dinitro groups on Medinoterb make it highly prone to losing a proton. ESI- is vastly superior to ESI+ for this molecule, generating a robust and stable precursor signal that translates directly to the sub-µg/kg LODs shown in the data table.

Conclusion

For the rigorous quantification of Medinoterb, the choice of analytical methodology dictates the reliability of the resulting data. While HPLC-DAD can be utilized for high-concentration formulation analysis, LC-MS/MS coupled with a PSA-free QuEChERS extraction represents the gold standard for trace-level environmental and toxicological assays. By understanding the chemical causality behind each extraction phase and chromatographic parameter, scientists can ensure their protocols are not just operational, but inherently self-validating and highly precise.

References

  • Source: nih.gov (PMC)
  • Absorption spectra of (H) ethylparathion and (I) medinoterb acetate.
  • Source: cirs-group.
Comparative

Medinoterb Certified Reference Material (CRM) Sourcing: A Comparative Guide for Analytical Accuracy

Introduction: The Criticality of Metrological Traceability Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) and its acetate derivative are 1[1]. Due to their environmental persistence and severe toxicological profile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Metrological Traceability

Medinoterb (2-tert-butyl-5-methyl-4,6-dinitrophenol) and its acetate derivative are 1[1]. Due to their environmental persistence and severe toxicological profile, regulatory agencies require rigorous monitoring of these nitroaromatic compounds in soil and water matrices[2]. For researchers and drug development professionals conducting toxicokinetic or environmental impact studies, the accuracy of quantitative data hinges entirely on the quality of the reference materials used. Sourcing the correct grade of Medinoterb is not merely a purchasing decision; it is the foundational step in building a self-validating analytical system.

Mechanistic Grounding: Why Ultra-Trace Detection is Required

Medinoterb exerts its toxicity by acting as a 3[3]. The molecule penetrates the mitochondrial inner membrane and shuttles protons across it, effectively destroying the electrochemical proton gradient required for ATP synthase activity. This uncoupling leads to a catastrophic halt in ATP production and a subsequent 4[4], ultimately resulting in cellular necrosis. Because this mechanism is lethal at micro-molar concentrations, analytical methods must be capable of ultra-trace detection, necessitating high-purity CRMs to prevent false positives or quantification errors.

Mechanism N1 Medinoterb Exposure (Dinitrophenol Herbicide) N2 Mitochondrial Membrane Penetration N1->N2 N3 Proton Gradient Disruption (H+ Leakage) N2->N3 N4 Uncoupling of Oxidative Phosphorylation N3->N4 N5 ATP Depletion & ROS Generation N4->N5 N6 Cellular Necrosis N5->N6

Figure 1: Medinoterb mechanism of action via oxidative phosphorylation uncoupling.

Comparative Analysis of Medinoterb Reference Materials

Not all reference materials are created equal. Sourcing must be dictated by the experimental requirement—whether it is qualitative screening or legally defensible quantitative analysis. 5[5] is the gold standard for CRMs, ensuring metrological traceability and a rigorously calculated uncertainty budget.

Material GradeCertification StandardPurity / UncertaintyPrimary ApplicationRelative Cost
Neat CRM ISO 17034 / ISO 17025>99.0% (± 0.5% U)Primary stock preparation, long-term stability studies.

$
Solution CRM ISO 17034100 µg/mL (± 1% U)Routine calibration, immediate use, minimizes handling errors.

SIL-IS (13C or D) ISO 17034>98% Isotopic PurityMatrix effect correction in LC-MS/MS workflows.

Analytical Standard None (CofA only)~95-98% (No U budget)Qualitative screening, range-finding experiments.$

Table 1: Comparison of Medinoterb reference material grades and their optimal use cases.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure trustworthiness, analytical protocols must be self-validating. In LC-MS/MS, environmental matrices (like humic acids in water) cause unpredictable ion suppression in the electrospray ionization (ESI) source. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), the protocol corrects for both extraction losses and matrix effects, as the SIL-IS co-elutes with the native Medinoterb and experiences identical ionization conditions.

Workflow S1 CRM Sourcing (ISO 17034) S2 SIL-IS Spiking (Matrix Correction) S1->S2 S3 Sample Extraction (SPE / QuEChERS) S2->S3 S4 LC-MS/MS Analysis (ESI- Mode) S3->S4 S5 Data Processing (Quantification) S4->S5

Figure 2: Self-validating LC-MS/MS analytical workflow using Medinoterb CRM.

Detailed Step-by-Step Methodology

Step 1: Calibration Curve Preparation

  • Action: Dilute a 100 µg/mL Medinoterb Solution CRM in LC-MS grade methanol to create a 6-point calibration curve ranging from 0.1 ng/mL to 50 ng/mL.

  • Causality: Using an ISO 17034 certified solution eliminates gravimetric weighing errors of highly toxic neat powders and anchors the calibration curve directly to the International System of Units (SI).

Step 2: Internal Standard Spiking

  • Action: Spike 10 ng/mL of Medinoterb-13C6 (SIL-IS) into all calibration standards, blanks, and unknown samples prior to extraction.

  • Causality: The SIL-IS acts as the internal self-validation mechanism. Any signal loss due to matrix suppression or incomplete extraction will equally affect the native and labeled compound, keeping the response ratio constant and ensuring absolute quantitative accuracy.

Step 3: Solid Phase Extraction (SPE)

  • Action: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) with 5 mL methanol followed by 5 mL water. Load 100 mL of the spiked aqueous sample. Wash with 5 mL of 5% methanol in water. Elute with 5 mL of 100% methanol.

  • Causality: Medinoterb is highly lipophilic. The polymeric sorbent captures the hydrophobic aromatic ring, while the wash step removes polar interferences, concentrating the analyte for ultra-trace detection.

Step 4: LC-MS/MS Analysis (ESI-)

  • Action: Inject 5 µL of the eluate into an LC-MS/MS system equipped with a C18 column. Use a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B). Operate the mass spectrometer in Electrospray Negative (ESI-) mode.

  • Causality: As a dinitrophenol, Medinoterb possesses an acidic phenolic proton. In ESI- mode, it readily deprotonates to form a highly stable phenoxide anion [M-H]-, yielding superior sensitivity and lower limits of detection compared to positive ion mode.

Step 5: Data Processing

  • Action: Quantify the native Medinoterb concentration by plotting the peak area ratio (Native / SIL-IS) against the theoretical concentration of the CRM standards.

References

1.[5] Chromservis. "Medinoterb acetate, 0.1 g, certified / CHROMSERVIS.EU". chromservis.eu. 2.[1] PubChem - NIH. "Medinoterb acetate | C13H16N2O6 | CID 305544". nih.gov. 3.[2] EPA. "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report". epa.gov. 4.[4] NIH. "The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC". nih.gov. 5.[3] AERU - University of Hertfordshire. "Medinoterb". herts.ac.uk.

Sources

Validation

A Comparative Toxicological Assessment of Medinoterb and DNOC for Researchers

This guide provides a detailed comparative analysis of the toxicological profiles of Medinoterb and 4,6-Dinitro-o-cresol (DNOC). Designed for researchers, scientists, and professionals in drug development and environment...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the toxicological profiles of Medinoterb and 4,6-Dinitro-o-cresol (DNOC). Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes available data to offer a clear, objective comparison of these two dinitrophenolic compounds. By examining their mechanisms of action, acute and chronic toxicity, genotoxicity, and ecotoxicity, this guide aims to equip you with the critical information needed for informed risk assessment and future research.

Introduction to Medinoterb and DNOC

Medinoterb and DNOC are related dinitrophenolic compounds that have been primarily used as herbicides and pesticides.[1][2] Both are recognized for their potent biological activity, which stems from their ability to uncouple oxidative phosphorylation.[1][2]

Medinoterb , an obsolete herbicide, was used for pre-emergence control of weeds in various crops.[1][3] It is often found in the form of Medinoterb acetate.[3] Due to its discontinued use, publicly available toxicological data on Medinoterb is sparse, presenting a challenge for a complete comparative assessment.

DNOC (4,6-Dinitro-o-cresol) has a longer history of use as an insecticide, herbicide, and fungicide.[2] Its high toxicity to humans and other non-target organisms has led to its ban in many countries.[2] Consequently, DNOC has been more extensively studied, providing a more comprehensive toxicological profile.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for both Medinoterb and DNOC is the uncoupling of oxidative phosphorylation in mitochondria.[1][2] This process is central to cellular energy production.

Normally, the electron transport chain creates a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. Dinitrophenolic compounds like Medinoterb and DNOC are lipophilic and can diffuse across the inner mitochondrial membrane. They act as protonophores, picking up protons in the intermembrane space and releasing them into the mitochondrial matrix, thus dissipating the proton gradient. This uncoupling disrupts the link between electron transport and ATP synthesis. The energy that would have been used to produce ATP is instead released as heat, leading to hyperthermia, a key symptom of poisoning.[4]

cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (IMS) cluster_Matrix Mitochondrial Matrix H_plus_IMS H+ ATP_Synthase ATP Synthase H_plus_IMS->ATP_Synthase Drives ATP Synthesis DNP Medinoterb / DNOC H_plus_IMS->DNP Picks up H+ ATP ATP ATP_Synthase->ATP Heat Heat ETC Electron Transport Chain (ETC) ETC->H_plus_IMS Pumps H+ DNP->Heat Dissipates Gradient as Heat caption Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Caption: Uncoupling of oxidative phosphorylation by Medinoterb and DNOC.

Comparative Acute Toxicity

Acute toxicity data, particularly the median lethal dose (LD50), provides a quantitative measure for comparing the immediate toxicity of substances.

CompoundSpeciesRouteLD50 (mg/kg)Reference
Medinoterb acetate RatOral42[5]
MouseOral90[5]
ChickenOral560[6]
DNOC RatOral7 - 31[6][7]
MouseOral21[7]
RabbitOral24.6[7]
Guinea PigOral24.6[7]
CatOral50[7]
RatDermal200[6]
RabbitDermal1000[6]

Based on the available oral LD50 data in rats, DNOC appears to be more acutely toxic than Medinoterb acetate. The oral LD50 of DNOC in rats ranges from 7 to 31 mg/kg, while for Medinoterb acetate it is 42 mg/kg.[5][6][7] It is important to note that the data for Medinoterb is for its acetate form, and the toxicity of the parent compound may differ. There is a significant data gap for the dermal and inhalation toxicity of Medinoterb, preventing a direct comparison for these routes of exposure.

Symptoms of Acute Poisoning

The symptoms of acute poisoning with both compounds are consistent with their mechanism of action and include:

  • Headache, dizziness, and confusion[5][7]

  • Nausea, vomiting, and abdominal pain[5][8]

  • Profuse sweating and thirst[7][9]

  • Rapid breathing and heart rate[5][9]

  • Hyperthermia (elevated body temperature)[8]

  • Yellowish staining of the skin[5]

In severe cases, exposure can lead to seizures, coma, and death.[5][8]

Chronic Toxicity, Genotoxicity, and Carcinogenicity

Information on the long-term effects of Medinoterb is severely lacking. For DNOC, chronic exposure has been associated with several adverse health effects.

DNOC:

  • Chronic Toxicity: Long-term exposure in humans has been linked to the formation of cataracts, skin lesions, weight loss, and effects on the bone marrow, central nervous system, and cardiovascular system.[9]

  • Genotoxicity: In vitro tests have shown mutagenic effects for DNOC.[6]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified DNOC as to its carcinogenicity to humans, and there is no conclusive evidence of its carcinogenic potential in animals.[6][9]

Due to the absence of data for Medinoterb, a direct comparison of chronic toxicity, genotoxicity, and carcinogenicity is not possible. This represents a critical knowledge gap that warrants further investigation.

Ecotoxicity

The environmental impact of these compounds is a significant concern.

DNOC:

  • DNOC is considered toxic to fish and bees.[10]

  • It is also highly phytotoxic.[10]

  • In soil, its mobility is dependent on pH.[10]

Medinoterb:

Experimental Protocols for Comparative Toxicity Assessment

To address the data gaps for Medinoterb and to perform a direct comparative study with DNOC, standardized experimental protocols are essential. The following outlines a general workflow and specific assays based on OECD guidelines.

cluster_Workflow Comparative Toxicity Assessment Workflow start Compound Acquisition & Characterization (Medinoterb & DNOC) acute_tox Acute Toxicity Testing (Oral, Dermal, Inhalation) start->acute_tox chronic_tox Chronic & Sub-chronic Toxicity Testing start->chronic_tox geno_tox Genotoxicity Assays (Ames, Micronucleus) start->geno_tox carcino_bio Carcinogenicity Bioassays start->carcino_bio eco_tox Ecotoxicity Testing (Fish, Daphnia, Algae) start->eco_tox data_analysis Data Analysis & Comparison acute_tox->data_analysis chronic_tox->data_analysis geno_tox->data_analysis carcino_bio->data_analysis eco_tox->data_analysis report Comprehensive Comparative Report data_analysis->report caption Workflow for Comparative Toxicity Assessment

Caption: A conceptual workflow for a comprehensive comparative toxicity assessment of Medinoterb and DNOC.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Following OECD Guideline 425)

This method is used to determine the LD50 with a reduced number of animals.

  • Principle: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased by a fixed factor. If it dies, the dose is decreased. This continues until a stopping criterion is met.

  • Procedure:

    • Select healthy, young adult rats (or another appropriate rodent species), typically females.

    • Fast the animals overnight before dosing.

    • Administer the test substance (Medinoterb or DNOC) by gavage. The initial dose is based on any available information or a sighting study.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • Dose the next animal based on the outcome of the previous one.

    • Calculate the LD50 and its confidence interval using appropriate statistical methods.

Acute Dermal Toxicity (Following OECD Guideline 402)

This test assesses the toxicity following a single dermal application.

  • Principle: The test substance is applied to the shaved skin of animals, and the effects are observed.

  • Procedure:

    • Use young adult rats, rabbits, or guinea pigs with healthy, intact skin.

    • Shave a small area on the back of the animal (approximately 10% of the body surface area).

    • Apply a single dose of the test substance evenly to the shaved area.

    • Cover the application site with a porous gauze dressing and non-irritating tape for 24 hours.

    • After 24 hours, remove the dressing and any residual test substance.

    • Observe the animals for signs of toxicity and mortality for 14 days.

    • Determine the LD50 if possible.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro test is used to detect point mutations.

  • Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause the bacteria to revert to a histidine-independent state, allowing them to grow on a histidine-deficient medium.

  • Procedure:

    • Prepare different concentrations of Medinoterb and DNOC.

    • Mix the test substance with the bacterial tester strains in the presence and absence of S9 mix.

    • Plate the mixture on a minimal agar medium lacking histidine.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies. A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Ecotoxicity: Fish, Acute Toxicity Test (Following OECD Guideline 203)

This test evaluates the acute toxicity to fish.

  • Principle: Fish are exposed to the test substance in water for a 96-hour period, and the mortality is recorded.

  • Procedure:

    • Select a suitable fish species (e.g., Zebrafish, Rainbow trout).

    • Prepare a range of concentrations of the test substance in water.

    • Expose groups of fish to each concentration and a control (clean water) for 96 hours under controlled conditions (temperature, light, oxygen).

    • Record mortality at 24, 48, 72, and 96 hours.

    • Calculate the LC50 (the concentration that is lethal to 50% of the fish).

Conclusion and Future Directions

This comparative guide highlights the significant toxicity of both Medinoterb and DNOC, stemming from their shared mechanism of uncoupling oxidative phosphorylation. Based on the limited available data, DNOC appears to be more acutely toxic via the oral route than Medinoterb acetate. However, the substantial data gaps for Medinoterb, particularly concerning dermal and inhalation toxicity, chronic effects, genotoxicity, carcinogenicity, and ecotoxicity, preclude a definitive and comprehensive comparison.

For researchers and drug development professionals, the key takeaway is the high toxicity of this class of compounds. Any handling or research involving these substances requires stringent safety protocols. The provided experimental workflows, based on internationally recognized OECD guidelines, offer a roadmap for future studies aimed at filling the critical knowledge gaps for Medinoterb. Such research is imperative for a complete understanding of its toxicological profile and for conducting a thorough risk assessment. The structural similarity to DNOC suggests that Medinoterb may possess similar hazardous properties, a hypothesis that can only be confirmed through rigorous experimental investigation.

References

  • PubChem. Dinoterb. (n.d.). Retrieved March 7, 2026, from [Link]

  • Wikipedia. Dinitro-ortho-cresol. (2023, November 29). Retrieved March 7, 2026, from [Link]

  • HPC Standards. DNOC | 1X250MG | C7H6N2O5 | 675518 | 534-52-1. (n.d.). Retrieved March 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. 4,6-Dinitro-o-cresol. (n.d.). Retrieved March 7, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrocresols. (1995). Retrieved March 7, 2026, from [Link]

  • Rotterdam Convention. Decision Guidance Document DNOC (Dinitro-ortho-cresol). (2005, February 1). Retrieved March 7, 2026, from [Link]

  • AERU. DNOC (Ref: ENT 154). (2025, October 26). Retrieved March 7, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrocresols - Health Effects. (n.d.). Retrieved March 7, 2026, from [Link]

  • OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (1998, September 21). Retrieved March 7, 2026, from [Link]

  • OECD. Test No. 402: Acute Dermal Toxicity. (2017, October 9). Retrieved March 7, 2026, from [Link]

  • OECD. Test No. 471: Bacterial Reverse Mutation Test. (2020, July 28). Retrieved March 7, 2026, from [Link]

  • OECD. Test No. 203: Fish, Acute Toxicity Test. (1992, July 17). Retrieved March 7, 2026, from [Link]

  • AERU. Medinoterb. (2026, January 20). Retrieved March 7, 2026, from [Link]

  • AERU. Medinoterb acetate (Ref: P 1488). (2026, January 20). Retrieved March 7, 2026, from [Link]

Sources

Comparative

Introduction: The Challenge of Reproducibility in Soil Kinetics

An in-depth technical analysis for agrochemical researchers, environmental scientists, and regulatory professionals evaluating the environmental fate of legacy and modern herbicidal compounds. Medinoterb (6-tert-butyl-3-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for agrochemical researchers, environmental scientists, and regulatory professionals evaluating the environmental fate of legacy and modern herbicidal compounds.

Medinoterb (6-tert-butyl-3-methyl-2,4-dinitrophenol) is a legacy dinitrophenol herbicide historically utilized for pre-emergence weed control. Like other dinitrophenols, its primary mechanism of action involves the uncoupling of oxidative phosphorylation, which disrupts the proton gradient in mitochondria and chloroplasts, leading to catastrophic reactive oxygen species (ROS) accumulation and lipid peroxidation[1].

While Medinoterb is largely obsolete in modern agriculture, it remains a critical reference compound in soil degradation studies. Understanding its environmental fate provides a benchmark for evaluating the persistence of highly substituted aromatic rings. However, reproducing soil degradation studies for Medinoterb is notoriously difficult. Variations in soil microbiome composition, organic carbon content, and extraction methodologies often lead to highly divergent half-life (DT50) values. This guide objectively compares Medinoterb's soil kinetics with alternative herbicides and establishes a self-validating experimental framework to ensure reproducible degradation data.

Mechanistic Causality of Medinoterb Degradation

The degradation of pesticides in soil is driven by a combination of biological (biodegradation) and physicochemical (hydrolysis, photolysis) processes[2]. For Medinoterb, microbial degradation is the primary pathway in dark, aerobic soil environments.

The reproducibility of its degradation rate is heavily dependent on the soil's redox potential and microbial diversity. The initial step is typically the microbial reduction of the nitro groups to amino derivatives. However, the tert-butyl group at the 6-position of the aromatic ring introduces severe steric hindrance. This structural bulk protects the aromatic ring from rapid enzymatic cleavage by soil oxygenases, making Medinoterb significantly more persistent than its less-hindered analogs.

G Medinoterb Medinoterb (Parent Compound) NitroRed Nitro-reduction (Microbial) Medinoterb->NitroRed Anaerobic/Aerobic Microbiome AminoMetab Amino-derivatives (Intermediate) NitroRed->AminoMetab RingCleavage Aromatic Ring Cleavage AminoMetab->RingCleavage Oxygenase Enzymes BoundResidues Bound Soil Residues (Non-extractable) AminoMetab->BoundResidues Humic Acid Binding Mineralization Mineralization (CO2 + H2O) RingCleavage->Mineralization

Microbial degradation pathway of Medinoterb in soil environments.

Comparative Soil Degradation Kinetics

To contextualize Medinoterb's environmental persistence, it must be compared against both structurally related alternatives (like Dinoseb) and modern, rapidly degrading alternatives (like Sulfoxaflor).

The rate of transformation is commonly described using Single First-Order (SFO) kinetics, where the DT50 indicates the time required to reduce the concentration by 50%[3]. Medinoterb exhibits a typical aerobic soil DT50 of approximately 120 days[4]. In contrast, Dinoseb (2-sec-butyl-4,6-dinitrophenol) degrades much faster, with a DT50 of 20 to 30 days[5]. This discrepancy highlights the causality of molecular structure: the sec-butyl group of Dinoseb offers less steric protection against microbial attack than the tert-butyl group of Medinoterb. Meanwhile, modern agrochemicals like Sulfoxaflor are designed for rapid breakdown, exhibiting laboratory soil metabolism DT50 values of less than one day[2].

Table 1: Comparative Soil Degradation Kinetics of Selected Herbicides

CompoundChemical ClassPrimary MechanismSoil DT50 (Typical)Steric Hindrance
Medinoterb DinitrophenolOxidative phosphorylation uncoupler~120 days[4]High (tert-butyl)
Dinoseb DinitrophenolOxidative phosphorylation uncoupler20–30 days[5]Moderate (sec-butyl)
Sulfoxaflor SulfoximinenAChR agonist< 1 day[2]Low

Establishing a Self-Validating Experimental Protocol

To eliminate inter-laboratory variability and ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your environmental fate data, the experimental protocol must be designed as a self-validating system. This means incorporating strict mass balance checks and utilizing extraction methods tailored to the compound's pKa.

Step-by-Step Methodology for Reproducible Microcosm Studies

Step 1: Soil Collection and Acclimation

  • Action: Collect topsoil (0–20 cm) from an agricultural site with no prior history of dinitrophenol application. Sieve to 2 mm. Adjust moisture to 45% of its Maximum Water Holding Capacity (MWHC) and pre-incubate at 20°C in the dark for 7 days.

  • Causality: Sieving disrupts the soil structure and temporarily shocks the microbial community. A 7-day pre-incubation period is mandatory to reactivate dormant microbial populations, ensuring the degradation kinetics reflect true environmental biological activity rather than an artifact of sample preparation.

Step 2: Microcosm Spiking

  • Action: Spike 50 g (dry weight equivalent) of the pre-incubated soil with Medinoterb to achieve a field-relevant concentration (e.g., 2 mg/kg). For definitive mass balance validation, use 14C-radiolabeled Medinoterb.

  • Causality: Applying concentrations drastically higher than field rates can induce microbial toxicity, artificially suppressing biological degradation and falsely extending the calculated DT50.

Step 3: Incubation and Time-Series Sampling

  • Action: Incubate the microcosms in the dark at 20°C. Maintain constant moisture by weighing flasks weekly and replenishing lost water. Sample at Days 0, 7, 14, 28, 60, 90, and 120.

  • Causality: Conducting the study in the dark isolates microbial and hydrolytic degradation pathways by preventing photolysis. Maintaining precise moisture levels is critical, as desiccation halts microbial oxygenase activity.

Step 4: Acidified QuEChERS Extraction

  • Action: Extract the soil samples using a modified QuEChERS method. Add 10 mL of Acetonitrile containing 1% Formic Acid, followed by partitioning salts (MgSO4 and NaCl).

  • Causality: Medinoterb is a weak acid. Acidifying the extraction solvent suppresses the ionization of the phenolic hydroxyl group, forcing the molecule into its neutral state. This drastically enhances its partitioning into the organic (Acetonitrile) phase, preventing poor recovery rates that plague standard, unacidified extractions.

Step 5: LC-MS/MS Quantification and Mass Balance

  • Action: Quantify the parent compound and primary metabolites via LC-MS/MS. If using 14C-Medinoterb, quantify unextracted bound residues via soil combustion and trapped 14CO2 via liquid scintillation counting.

  • Causality: A self-validating system requires a mass balance of 100% ± 10%. If the sum of the extracted parent, metabolites, bound residues, and mineralized CO2 falls below 90%, the extraction protocol is failing to recover strongly sorbed humic-acid complexes, invalidating the calculated DT50.

Workflow SoilPrep 1. Soil Preparation (Sieve 2mm, 45% MWHC) Spiking 2. Medinoterb Spiking (Field Rate, 14C-labeled) SoilPrep->Spiking Incubation 3. Microcosm Incubation (20°C, Dark, Aerobic) Spiking->Incubation Sampling 4. Time-Series Sampling (Days 0 to 120) Incubation->Sampling Extraction 5. Acidified QuEChERS (Acetonitrile + Formic Acid) Sampling->Extraction Analysis 6. LC-MS/MS & LSC (Quantification & Mass Balance) Extraction->Analysis

Self-validating experimental workflow for reproducible soil degradation kinetics.

Conclusion

The reproducibility of Medinoterb degradation studies hinges on understanding the causality between its sterically hindered molecular structure and the biological requirements of the soil microbiome. By comparing its ~120-day DT50 against less hindered alternatives like Dinoseb, researchers can better predict the environmental persistence of novel aromatic compounds. Implementing a self-validating experimental workflow—featuring microbial acclimation, precise moisture control, and pH-adjusted extractions—ensures that the resulting kinetic data is robust, trustworthy, and regulatory-compliant.

References

  • WO2016161039A1 - Pesticidal compositions and related methods - Google Patents. Google Patents.
  • The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Medinoterb - AERU. University of Hertfordshire. Available at:[Link]

  • EXTOXNET PIP - DINOSEB. Oregon State University. Available at:[Link]

  • Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation. US Environmental Protection Agency (EPA). Available at:[Link]

Sources

Validation

Benchmarking Medinoterb Analysis Against Modern Herbicides: A Comprehensive Methodological Guide

As a Senior Application Scientist, I frequently encounter the analytical dilemma of bridging legacy agrochemicals with modern high-throughput screening. Medinoterb (medinoterb acetate) is a legacy dinitrophenol herbicide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical dilemma of bridging legacy agrochemicals with modern high-throughput screening. Medinoterb (medinoterb acetate) is a legacy dinitrophenol herbicide that presents a unique analytical challenge when benchmarked against modern active ingredients like glyphosate, mesotrione, or atrazine.

This guide provides an objective, data-driven comparison of the analytical methodologies required to quantify medinoterb alongside modern herbicides. By understanding the mechanistic and physicochemical differences between these compounds, we can design a self-validating analytical workflow that ensures absolute scientific integrity and quantitative accuracy.

Mechanistic Context: Why Analytical Approaches Differ

To understand the analytical requirements, we must first examine the divergent mechanisms of action and physicochemical properties of these compounds.

Medinoterb acts as a potent uncoupler of oxidative phosphorylation[1]. By disrupting the proton gradient in mitochondria and chloroplasts, it induces catastrophic reactive oxygen species (ROS) accumulation and lipid peroxidation, functioning primarily as a rapid contact herbicide[1]. Structurally, it is a lipophilic, semi-volatile dinitrophenol.

In contrast, modern systemic herbicides target highly specific enzymatic pathways. For example, glyphosate acts by inhibiting 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), depleting aromatic amino acids and causing systemic metabolic collapse[1]. These modern compounds are often highly polar, thermally labile, and require entirely different chromatographic handling than legacy dinitrophenols.

MOA Medinoterb Medinoterb (Dinitrophenol) OxPhos Uncouples Oxidative Phosphorylation Medinoterb->OxPhos ROS Catastrophic ROS Accumulation OxPhos->ROS Death1 Rapid Membrane Destruction (Contact) ROS->Death1 Modern Modern Herbicides (e.g., Glyphosate) Enzyme Inhibits Specific Enzymes (e.g., EPSPS) Modern->Enzyme Metabolism Depletes Aromatic Amino Acids Enzyme->Metabolism Death2 Systemic Metabolic Collapse Metabolism->Death2

Figure 1: Mechanistic divergence between Medinoterb and modern systemic herbicides.

Benchmarking Analytical Methodologies

Historically, medinoterb and related phenolic pesticides were analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) due to their volatility and thermal stability[2]. However, GC-MS faces significant limitations when dealing with polar, thermally labile, or high molecular weight modern pesticides[3].

Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard[3]. Modern triple quadrupole instruments utilizing triggered Multiple Reaction Monitoring (tMRM) allow for the simultaneous quantification of legacy lipophilic compounds like medinoterb and polar modern herbicides in a single run[4].

Quantitative Data Comparison

The table below summarizes the benchmarking data for medinoterb against representative modern herbicides using optimized MS platforms.

Herbicide ClassTarget CompoundPreferred Analytical PlatformLimit of Detection (LOD)Recovery (%)Precision (RSD %)
Dinitrophenol MedinoterbGC-MS / LC-MS/MS2.7 – 8.7 µg/L[2]92 – 112%< 2.3%
EPSPS Inhibitor GlyphosateLC-MS/MS (Derivatized)0.01 – 0.1 µg/L85 – 105%< 5.0%
HPPD Inhibitor MesotrioneLC-MS/MS (ESI Negative)0.003 – 0.05 µg/L[5]75 – 120%< 3.4%
PSII Inhibitor AtrazineLC-MS/MS / GC-MS0.005 – 0.02 µg/L80 – 110%< 4.0%

Experimental Protocols: A Self-Validating System

To achieve the metrics outlined above, the extraction and detection protocols must be meticulously controlled. The following methodologies detail a unified approach for multiresidue analysis.

Protocol 1: Modified QuEChERS Extraction

Traditional liquid-liquid extraction for medinoterb suffers from emulsion formation and high solvent consumption. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

  • Sample Hydration & Spiking: Weigh 10 g of homogenized sample (e.g., soil or crop matrix) into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile (ACN) containing 1% acetic acid.

    • Causality: The acidic environment ensures that acidic herbicides remain protonated, maximizing their partitioning into the organic phase alongside the lipophilic medinoterb.

  • Salting Out: Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the upper organic supernatant to a dispersive Solid-Phase Extraction (dSPE) tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18.

    • Causality: This step is a self-validating cleanup mechanism. PSA removes organic acids and sugars that cause severe ion suppression in the ESI source, while C18 removes interfering lipids. MgSO₄ eliminates residual water.

  • Final Filtration: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol 2: LC-MS/MS tMRM Acquisition Setup

While medinoterb's thermal stability allows for GC-MS analysis, modern multiresidue workflows demand a unified platform.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column. Mobile phase A: 0.1% formic acid in water; Mobile phase B: 0.1% formic acid in methanol.

  • Gradient Elution: Initiate at 5% B, ramping to 95% B over 10 minutes. This gradient elutes polar modern herbicides early and the lipophilic medinoterb later in the run.

  • Ionization Dynamics: Employ Electrospray Ionization (ESI) with rapid polarity switching (5 ms) to capture both positive ions (e.g., mesotrione) and negative ions (e.g., medinoterb) in a single injection[3].

  • tMRM Configuration: Define primary MRM transitions for quantification. Set an abundance threshold to trigger secondary and tertiary MRM transitions[4].

    • Causality: Agrochemical matrices often contain co-eluting isobaric interferences. By triggering secondary transitions only when the primary peak exceeds a defined threshold, we maintain the rapid cycle times required for multiresidue screening while acquiring pseudo-product ion spectra for definitive, false-positive-free identification[4].

Workflow Sample Complex Matrix (Soil/Water/Crop) Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup dSPE Cleanup (PSA/C18) Extraction->Cleanup Separation UHPLC Separation (C18 Column) Cleanup->Separation Detection Triple Quadrupole MS/MS (tMRM) Separation->Detection Data Quantification & Library Matching Detection->Data

Figure 2: Unified LC-MS/MS analytical workflow for multiresidue herbicide quantification.

References

  • Source: nih.
  • Absorption spectra of (H) ethylparathion and (I) medinoterb acetate.
  • (PDF)
  • Source: agilent.
  • Source: patsnap.

Sources

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Retrosynthesis Analysis

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Method

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